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Foundational

In Vitro Biological Activity of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Novel Heterocyclic Scaffold The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with enhanced therapeutic profiles...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Novel Heterocyclic Scaffold

The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with enhanced therapeutic profiles. Within this dynamic environment, heterocyclic compounds remain a cornerstone of medicinal chemistry, offering a rich tapestry of three-dimensional structures and electronic properties amenable to molecular targeting. The oxazolo[5,4-b]pyridine core, a fused bicyclic heterocycle, has emerged as a privileged scaffold, with derivatives exhibiting a spectrum of biological activities, including anti-inflammatory and anticancer properties. This technical guide focuses on a specific, yet under-explored derivative, 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, providing a comprehensive overview of its inferred in vitro biological activities, plausible mechanisms of action, and detailed protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a foundational blueprint for advancing the study of this promising compound.

Synthetic Strategy: A Plausible Route to 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine

A proposed synthetic pathway is outlined below:

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 3-amino-2-chloropyridine 3-amino-2-chloropyridine Amide_formation Amide Formation 3-amino-2-chloropyridine->Amide_formation Coupling Isonipecotic_acid_deriv N-Boc-isonipecotic acid Isonipecotic_acid_deriv->Amide_formation Cyclization Cyclization Amide_formation->Cyclization Intramolecular Nucleophilic Substitution Final_Compound 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine Cyclization->Final_Compound Deprotection

Figure 1: Proposed synthesis of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.

This proposed synthesis leverages the nucleophilicity of the amino group of 3-amino-2-chloropyridine to form an amide bond with a protected isonipecotic acid derivative. Subsequent intramolecular cyclization, likely facilitated by a suitable base, would yield the oxazolo[5,4-b]pyridine core. A final deprotection step would then afford the target compound.

Inferred Biological Activity and Mechanistic Hypotheses

Direct in vitro biological data for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is scarce. However, by examining the known activities of the oxazolo[5,4-b]pyridine scaffold and the piperidine moiety, we can formulate compelling hypotheses regarding its potential therapeutic applications.

Anticancer Potential: A Multi-faceted Approach

The oxazolo[5,4-b]pyridine core is structurally related to other heterocyclic systems known to possess anticancer properties.[1] Furthermore, the piperidine ring is a common feature in numerous FDA-approved kinase inhibitors and other anticancer agents.[5][6] This suggests that 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine may exert its anticancer effects through multiple mechanisms.

A plausible and highly significant target for this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. The piperidine moiety can serve as a critical pharmacophore, anchoring the molecule within the ATP-binding pocket of the kinase domain.[7][8]

VEGFR2_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Inhibitor 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine Inhibitor->VEGFR2

Figure 2: Postulated inhibition of the VEGFR-2 signaling pathway.

Derivatives of the isomeric oxazolo[4,5-b]pyridine have been reported to inhibit human DNA topoisomerase IIα, an enzyme essential for DNA replication and chromosome segregation. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks and subsequent apoptosis in cancer cells. It is conceivable that 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine could also interact with this critical intracellular target.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

The oxazolo[5,4-b]pyridine scaffold has been associated with non-acidic anti-inflammatory properties.[9] This activity is likely mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The piperidine moiety may contribute to the overall binding affinity and selectivity of the compound for these enzymes.

In Vitro Experimental Workflows

To validate the hypothesized biological activities of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, a series of well-defined in vitro assays are recommended.

General Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of a novel compound is to determine its cytotoxic effects against a panel of human cancer cell lines.

Cytotoxicity_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Compound_Addition Add serial dilutions of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Figure 3: Workflow for determining cytotoxicity using the MTT assay.

Table 1: Representative Cancer Cell Lines for Cytotoxicity Screening

Cell LineCancer Type
A549Lung Carcinoma
MCF-7Breast Adenocarcinoma
HCT116Colon Carcinoma
PC-3Prostate Cancer
Detailed Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability and proliferation.[1][10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

This assay measures the ability of the test compound to inhibit the enzymatic activity of VEGFR-2.[11][12]

Protocol:

  • Reaction Setup: In a 96-well plate, add the following components in order: kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Initiation: Initiate the kinase reaction by adding a solution containing the substrate (e.g., a poly(Glu, Tyr) peptide) and ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay, such as the Kinase-Glo® assay.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IIα.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, kDNA, and the test compound at various concentrations.

  • Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the reaction products on an agarose gel.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Data Analysis: Inhibition of topoisomerase IIα activity is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated kDNA.

Concluding Remarks and Future Directions

While direct experimental evidence for the in vitro biological activity of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is currently limited, a comprehensive analysis of its constituent pharmacophores strongly suggests its potential as a novel anticancer and anti-inflammatory agent. The proposed mechanisms of action, including the inhibition of VEGFR-2 and DNA topoisomerase IIα, provide a solid foundation for future investigations. The detailed experimental protocols outlined in this guide offer a clear roadmap for researchers to systematically evaluate these hypotheses. Further studies, including structure-activity relationship (SAR) optimization and in vivo efficacy assessments, will be crucial in fully elucidating the therapeutic potential of this promising heterocyclic compound.

References

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. Available at: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Available at: [Link]

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. ACS Publications. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC. Available at: [Link]

  • Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. ResearchGate. Available at: [Link]

  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis of Piperidine Conjugated Dihydroquinazolin-4(1H)-ones and their Antiproliferative Activity, Molecular Docking Studies and DFT Calculations. Bentham Science. Available at: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. arkat-usa.org. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available at: [Link]

  • A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available at: [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. PMC. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. Available at: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Available at: [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. eurasian-journal-of-chemistry.com. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]

  • Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. ACS Publications. Available at: [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

Sources

Exploratory

2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine molecular weight and CAS number

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical compound 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, including its fundamental physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, including its fundamental physicochemical properties, a plausible synthetic pathway, and a discussion of its potential applications within the fields of medicinal chemistry and materials science.

Core Compound Identification and Properties

2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is a heterocyclic compound featuring a fused oxazolo[5,4-b]pyridine core linked to a piperidine ring. This structural motif is of significant interest in drug discovery due to the prevalence of both oxazole and piperidine moieties in biologically active molecules.

A summary of its key identifiers and calculated properties is presented below.

PropertyValueSource
CAS Number 1023813-66-2[1]
Molecular Formula C₁₁H₁₃N₃O[1]
Molecular Weight 203.245 g/mol [1]
Canonical SMILES C1CNCCC1C2=NC3=C(O2)N=CC=C3[1]
InChI Key HJDIKEYLAZTQPB-UHFFFAOYSA-N[1]

Synthesis and Methodologies

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway would involve the disconnection of the oxazole ring, revealing a 3-aminopyridin-2-one and a piperidine-4-carboxamide derivative. The key step would be the formation of the oxazole ring through an intramolecular cyclization.

Hypothetical Synthetic Protocol

The following protocol outlines a potential synthetic route. It is crucial to note that this is a theoretical pathway and would require experimental validation and optimization.

Step 1: Acylation of 3-Aminopyridin-2(1H)-one

  • To a solution of 3-aminopyridin-2(1H)-one in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add an equimolar amount of a base (e.g., triethylamine or diisopropylethylamine).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of piperidine-4-carbonyl chloride (or another activated form of piperidine-4-carboxylic acid) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the resulting N-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-4-carboxamide by column chromatography.

Step 2: Intramolecular Cyclization

  • The purified amide from the previous step is subjected to cyclodehydration to form the oxazole ring.

  • A common method for this transformation is heating the amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][3]

  • The reaction mixture is heated at an elevated temperature (e.g., 80-120°C) for several hours.

  • After cooling, the reaction is carefully quenched by pouring it onto ice.

  • The pH is adjusted to be basic, and the product, 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, is extracted with an organic solvent.

  • Final purification can be achieved through crystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization A 3-Aminopyridin-2(1H)-one C N-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-4-carboxamide A->C Base (e.g., TEA) B Piperidine-4-carbonyl chloride B->C D 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine C->D Dehydrating Agent (e.g., POCl3)

Caption: Hypothetical two-step synthesis of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.

Potential Applications and Future Directions

The oxazolo[5,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities.[2]

Medicinal Chemistry
  • Kinase Inhibition: The broader class of oxazolopyrimidines has been investigated as inhibitors of various kinases, including VEGFR-2, which are crucial targets in oncology.[4][5] The structural similarity suggests that derivatives of oxazolo[5,4-b]pyridine could also be explored for such activities.

  • Anticancer Agents: Fused heterocyclic systems, including oxazolo[5,4-d]pyrimidines, have demonstrated potential as anticancer agents through mechanisms such as the induction of apoptosis.[4][5]

  • Antimicrobial Properties: Some oxazolo[4,5-b]pyridine derivatives have exhibited antimicrobial activity, potentially through the inhibition of nucleic acid synthesis or DNA gyrase.[6]

Materials Science
  • Fluorophores: Substituted oxazolo[5,4-b]pyridines have been shown to exhibit fluorescence with high quantum yields, suggesting their potential application as organic luminophores or biomarkers.[2][7] These compounds often luminesce in the blue region of the spectrum and display a significant Stokes shift.[2]

Conclusion

2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is a compound with a defined chemical identity and a scaffold that holds considerable promise for further investigation. Its structural features suggest potential utility in both drug discovery, particularly in the development of kinase inhibitors and anticancer agents, and in materials science as a fluorescent molecule. The synthetic pathway outlined in this guide, while theoretical, provides a solid foundation for its laboratory preparation and subsequent exploration of its biological and photophysical properties.

References

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Preprints.org. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - Preprints.org. Preprints.org. Available at: [Link]

  • 2-(PYRIDIN-2-YL)OXAZOLO[4,5-B]PYRIDINE - NextSDS. NextSDS. Available at: [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC. NCBI. Available at: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. MDPI. Available at: [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Available at: [Link]

  • Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... - ResearchGate. ResearchGate. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC. NCBI. Available at: [Link]

Sources

Foundational

A Predictive Safety and Toxicity Profile of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine: A Technical Guide for Drug Development Professionals

Executive Summary 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is a heterocyclic compound of interest within medicinal chemistry. However, a comprehensive review of publicly accessible scientific literature and safety databa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is a heterocyclic compound of interest within medicinal chemistry. However, a comprehensive review of publicly accessible scientific literature and safety databases reveals a significant gap: there are no dedicated preclinical or clinical safety and toxicity studies for this specific molecule. This guide, therefore, provides a predictive safety and toxicity assessment derived from a detailed analysis of its core structural components—the oxazolo[5,4-b]pyridine scaffold and the piperidine moiety—and data from its closest structural analogs. By deconstructing the molecule and synthesizing data from related compounds, we can build a scientifically grounded, predictive profile to guide future research and development. This document is intended for researchers, toxicologists, and drug development professionals to inform early-stage risk assessment and to design a robust, targeted toxicological evaluation strategy.

Introduction to 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine

2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine (CAS No. 1023813-66-2) is a small molecule featuring a fused oxazolopyridine ring system linked to a piperidine ring.[1] Its structure suggests potential for diverse biological activities, as both the oxazolo[5,4-b]pyridine and piperidine scaffolds are prevalent in a wide range of biologically active compounds and approved pharmaceuticals.[2][3][4][5][6] Derivatives of the oxazolo[5,4-b]pyridine core have been investigated for their potential as anticancer, anti-inflammatory, and analgesic agents.[2][7][8] The piperidine moiety is a common feature in central nervous system (CNS) active drugs and other therapeutic agents. Given the absence of direct safety data, a proactive, predictive approach is essential for any development program involving this compound.

Predictive Safety Assessment by Structural Analogy

In the absence of direct empirical data, a predictive safety assessment based on structural analogy is a cornerstone of early-stage drug development. This methodology involves identifying potential toxicological liabilities by examining the known safety profiles of the molecule's constituent parts and its closest structural relatives. This approach allows for the early identification of potential hazards and the design of efficient, hypothesis-driven toxicology studies.

The logical framework for this assessment is illustrated below:

G cluster_0 Target Molecule cluster_1 Structural Deconstruction cluster_2 Analog & Precursor Analysis cluster_3 Synthesis & Prediction Target 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine Scaffold1 Oxazolo[5,4-b]pyridine Core Target->Scaffold1 Scaffold2 Piperidine Moiety Target->Scaffold2 Precursor Parent Heterocycle Data (Pyridine) Scaffold1->Precursor Profile Integrated Predictive Toxicity Profile Scaffold1->Profile Scaffold2->Profile Analog Structural Analogs Data (e.g., N-substituted oxazolopyridines) Analog->Profile Precursor->Profile Strategy Recommended Toxicology Strategy Profile->Strategy

Caption: Predictive safety assessment workflow for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.

Toxicological Profile of Constituent Scaffolds

The Oxazolo[5,4-b]pyridine Core

The oxazolo[5,4-b]pyridine ring system is a "privileged scaffold" in medicinal chemistry, but specific toxicity data for this core is sparse. However, research on various derivatives provides some initial insights:

  • General Toxicity: A study on a series of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, developed as non-opiate analgesics, reported that the lead compound had "low acute toxicity".[7][8] While encouraging, this statement is qualitative and lacks specific data such as LD50 values or observed adverse effects.

  • Cytotoxicity: Several studies have evaluated oxazolopyridine derivatives for their anticancer potential.[2][9][10][11] These studies often report IC50 values against various cancer cell lines. While this demonstrates bioactivity, it is not a direct measure of systemic toxicity. However, it does indicate that these compounds can interfere with fundamental cellular processes, such as cell proliferation, which could translate to toxicity in rapidly dividing normal tissues (e.g., bone marrow, gastrointestinal tract) in vivo. For example, some oxazolo[5,4-d]pyrimidine derivatives have shown cytotoxicity against cancer cell lines, with some being less toxic to normal human dermal fibroblasts.[10][11][12]

  • Target-Based Toxicity: The biological targets of oxazolopyridine derivatives include kinases like VEGFR-2.[9][11] If 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine inhibits such targets, on-target toxicities associated with the inhibition of these pathways (e.g., hypertension, fatigue, gastrointestinal disorders for VEGFR inhibitors) should be considered a potential risk.

The Piperidine Moiety

The piperidine ring is a common structural motif in many FDA-approved drugs, particularly those targeting the central nervous system. Its toxicological profile is highly dependent on the nature and position of its substituents.

  • General Safety: The prevalence of the piperidine scaffold in pharmaceuticals suggests it is generally well-tolerated. However, its basic nitrogen can lead to interactions with various biological targets.

  • Pharmacological Activity: Piperidine-containing compounds frequently exhibit antimycotic, anticancer, or other potent biological activities.[3][4] The key concern is often off-target pharmacology. For instance, many piperidine-containing antipsychotics have liabilities related to hERG channel inhibition (cardiotoxicity) or dopamine/serotonin receptor antagonism (CNS side effects).

Insights from the Pyridine Heterocycle

The oxazolo[5,4-b]pyridine core is a derivative of pyridine. The toxicological profile of pyridine itself is well-documented and can provide clues to potential metabolic liabilities and target organ toxicities.

  • Hepatotoxicity and Nephrotoxicity: Pyridine is known to cause liver and kidney damage in animal studies.[13] It can lead to degeneration of renal tubular epithelium.[13] Metabolism of the pyridine ring can lead to reactive metabolites, which may be a source of this toxicity. Therefore, the potential for hepatic and renal toxicity should be a key area of investigation for any novel pyridine-containing compound.

  • Dermal and Ocular Irritation: Pure pyridine is a mild dermal irritant and a moderate ocular irritant.[13]

  • Metabolism: Pyridine is primarily metabolized through N-methylation and aromatic hydroxylation. The metabolic fate of the more complex oxazolo[5,4-b]pyridine ring system is unknown but could follow similar pathways, potentially generating metabolites with their own toxicological profiles.

Safety Data from Structural Analogs

While no data exists for the exact target molecule, we can draw inferences from closely related compounds.

  • 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one: This compound, identified as a potent analgesic, was reported to have a "maximal combination of safety and analgesic efficacy" and "low acute toxicity".[7][8] This suggests that the oxazolo[5,4-b]pyridine core can be well-tolerated in vivo, at least in the context of this specific analog.

  • 1-[2][14]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid: It is important to note that this is an isomer (oxazolo[4,5-b]pyridine). Safety data from Sigma-Aldrich classifies this compound as "Acute Tox. 3 Oral" with the hazard statement H301: "Toxic if swallowed". This is a significant warning, indicating that even closely related isomers can have markedly different and potentially severe toxicity profiles. This underscores the necessity of empirical testing and cautions against over-reliance on data from analogs with different ring fusion patterns.

Table 1: Summary of Inferred Toxicological Data from Analogs and Parent Structures

Compound/ScaffoldData TypeFindingSource
PyridineIn vivo (Animal)Associated with hepatic and renal toxicity.[13]
PyridineIn vivo (Animal)Mild dermal and moderate ocular irritant.[13]
N-substituted oxazolo[5,4-b]pyridin-2(1H)-onesIn vivo (Animal)Lead compound reported to have "low acute toxicity".[7][8]
1-[2][14]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acidHazard ClassificationAcute Toxicity Category 3 (Oral) - "Toxic if swallowed".
Various Oxazolopyrimidine DerivativesIn vitroCytotoxic to various cancer cell lines, with some selectivity over normal cells observed in some cases.[10][11]

Integrated Predictive Toxicity Profile

Synthesizing the information from the constituent scaffolds and structural analogs, the following predictive toxicity profile for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine can be established:

  • Primary Organs of Concern: Based on the known toxicity of pyridine, the liver and kidneys should be considered primary potential target organs for toxicity.

  • Acute Toxicity: The potential for significant acute oral toxicity cannot be ruled out, as evidenced by the high toxicity rating of a structural isomer. This should be a primary focus of initial in vivo studies.

  • Cytotoxicity: The potential to interfere with cell proliferation, as suggested by anticancer studies on related scaffolds, may lead to toxicity in rapidly dividing tissues such as the gastrointestinal tract and bone marrow .

  • Cardiovascular Safety: Given the presence of a basic piperidine nitrogen, a common feature in compounds with hERG liability, cardiovascular safety, particularly QT prolongation, should be assessed early.

  • Central Nervous System (CNS) Safety: The piperidine moiety is common in CNS-active drugs. Therefore, a preliminary neuropharmacological screen to identify any overt CNS effects (e.g., sedation, stimulation, motor impairment) is warranted.

Proposed Toxicological Evaluation Strategy

A tiered, hypothesis-driven approach is recommended to efficiently characterize the safety profile of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.

G cluster_0 Tier 1: In Vitro & In Silico cluster_1 Tier 2: Acute In Vivo Studies cluster_2 Tier 3: Repeat-Dose & Mechanistic Studies T1_1 Genotoxicity (Ames Test, in vitro MNT) T2_1 Acute Oral Toxicity (Rodent, e.g., OECD 423) T1_1->T2_1 T1_2 hERG Inhibition Assay T1_2->T2_1 T1_3 Cytotoxicity Panel (e.g., HepG2, HK-2) T1_3->T2_1 T1_4 Metabolic Stability (Microsomes, Hepatocytes) T1_4->T2_1 T3_1 7- or 14-Day Repeat-Dose Toxicity (Rodent) T2_1->T3_1 T2_2 Preliminary PK/PD & Tolerability T2_2->T3_1 T3_2 Full Histopathology of Key Organs (Liver, Kidney, GI, Bone Marrow) T3_1->T3_2 T3_3 Cardiovascular & CNS Safety Pharmacology T3_1->T3_3

Caption: A proposed tiered toxicological evaluation workflow.

Experimental Protocols

Tier 1: In Vitro Screening

  • Genotoxicity:

    • Bacterial Reverse Mutation Test (Ames): Conducted according to OECD Guideline 471 using multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction). This is a critical screen for mutagenic potential.

    • In Vitro Micronucleus Test: Performed in a mammalian cell line (e.g., CHO, TK6) as per OECD Guideline 487 to assess clastogenic and aneugenic potential.

  • Cardiovascular Safety:

    • hERG Inhibition Assay: Use automated patch-clamp electrophysiology to determine the IC50 for inhibition of the hERG potassium channel, a key indicator of potential for QT prolongation.

  • Target Organ Cytotoxicity:

    • Cell Viability Assays: Assess cytotoxicity (e.g., using MTT or CellTiter-Glo assays) in cell lines relevant to predicted target organs, such as HepG2 (liver) and HK-2 (kidney), to determine concentration-dependent effects on cell health.

  • Metabolism:

    • In Vitro Metabolic Stability: Incubate the compound with liver microsomes and hepatocytes (human and rodent) to determine its intrinsic clearance and to identify major metabolites via LC-MS/MS.

Tier 2: Acute In Vivo Assessment

  • Acute Oral Toxicity Study:

    • Procedure: Follow OECD Guideline 423 (Acute Toxic Class Method). Administer the compound via oral gavage to a small group of rodents (e.g., rats or mice) at sequential dose levels.

    • Endpoints: Monitor for mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings to determine a toxicity classification and identify a dose range for further studies.

  • Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK):

    • Procedure: Administer single doses at several levels to rodents.

    • Endpoints: Collect blood samples at multiple time points to determine key PK parameters (Cmax, Tmax, AUC, half-life). Observe for clinical signs to establish the MTD.

Tier 3: Repeat-Dose Toxicity Studies

  • 7- or 14-Day Repeat-Dose Study:

    • Procedure: Administer the compound daily (e.g., via oral gavage) to rodents for 7 or 14 days at three dose levels (low, mid, high) plus a vehicle control group.

    • Endpoints: Include daily clinical observations, weekly body weight and food consumption, terminal clinical pathology (hematology, clinical chemistry), and full histopathological examination of key organs, with special attention to the liver, kidneys, GI tract, and bone marrow.

By following this structured, data-driven approach, researchers can systematically address the unknown safety profile of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, enabling informed decisions while minimizing unnecessary animal use and resource expenditure.

Sources

Exploratory

2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Profile of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine Abstract: This document provides a comprehensive safety and handling guide for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Material Safety Profile of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine

Abstract: This document provides a comprehensive safety and handling guide for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine (CAS No. 1023813-66-2). In the absence of a formally issued Material Safety Data Sheet (MSDS), this guide synthesizes critical safety information by analyzing the compound's core chemical structures: the oxazolo[5,4-b]pyridine scaffold and the piperidine moiety. By extrapolating data from well-characterized analogous compounds, this whitepaper offers a robust framework for risk assessment, safe handling protocols, and emergency procedures, tailored for researchers, chemists, and drug development professionals.

Introduction and Scientific Context

2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The oxazolo[5,4-b]pyridine core is a recognized pharmacophore present in molecules with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] The incorporation of a piperidine ring, a common scaffold in pharmaceuticals, further enhances its potential for developing novel therapeutics.

Given its application in active research, a thorough understanding of its safety profile is paramount. Standardized safety data for this specific molecule is not widely available. Therefore, this guide employs a foundational principle of chemical safety: hazard assessment by structural analogy . The potential hazards are inferred from the well-documented profiles of its constituent parts:

  • Oxazolo[5,4-b]pyridine: The core heterocyclic system.

  • Piperidine: The saturated nitrogen heterocycle substituent.

This approach allows for a scientifically grounded, precautionary framework for handling this compound, ensuring the protection of laboratory personnel and the integrity of research.

Physicochemical and Structural Data

A summary of the known and computed properties for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is presented below. This data is crucial for understanding its potential behavior under laboratory conditions.

PropertyValueSource
CAS Number 1023813-66-2Guidechem[3]
Molecular Formula C₁₁H₁₃N₃OGuidechem[3]
Molecular Weight 203.245 g/mol Guidechem[3]
Canonical SMILES C1CNCCC1C2=NC3=C(O2)N=CC=C3Guidechem[3]
Appearance Inferred: Solid (based on related compounds)N/A
Solubility Inferred: Soluble in organic solvents like DMSO, DMFN/A
Melting Point Not determined. Related bis(oxazolo[5,4-b]pyridine) derivatives exhibit high melting points (>250 °C).[4]N/A
Boiling Point Not determined.N/A

Inferred Hazard Identification and Classification

The hazard profile is constructed by combining the known risks of the oxazolo[5,4-b]pyridine and piperidine scaffolds.

Analysis of the Oxazolo[5,4-b]pyridine Core

The parent compound, oxazolo[5,4-b]pyridine (CAS 273-62-1), is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[5]

This indicates that the core structure itself presents moderate acute toxicity and significant irritant properties. The corresponding GHS pictogram is the Exclamation Mark (GHS07) .[5]

Analysis of the Piperidine Moiety

Piperidine (CAS 110-89-4) is a well-characterized substance with a more severe hazard profile. It is classified as:

  • H225: Highly flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H311+H331: Toxic in contact with skin or if inhaled.

  • H314: Causes severe skin burns and eye damage.[6]

These classifications necessitate the use of multiple GHS pictograms: Flame (GHS02), Skull and Crossbones (GHS06), and Corrosion (GHS05) .[6]

Synthesized Hazard Profile for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine

By combining these profiles, a precautionary hazard classification for the target compound is established. While the flammability may be reduced in the solid form, the toxicity and corrosivity of the piperidine ring remain a significant concern. The irritant properties of the oxazolopyridine core are also retained.

Anticipated GHS Classification:

Caption: Standard workflow for handling chemical reagents.

Storage and Disposal
  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals. Keep away from incompatible materials such as strong oxidizing agents and acids. [7]* Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

    • Liquid Waste: Collect all solutions containing the compound in a designated, labeled hazardous waste container.

    • Solid Waste: Contaminated materials (gloves, weigh boats, paper towels) must be collected in a labeled solid hazardous waste container. [8] * Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be managed according to institutional policy. [8]

Emergency and First-Aid Procedures

Immediate action is critical in case of exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [9]* Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [6]* Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [6]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [9]

Accidental Release Measures

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: For a small solid spill, carefully sweep or scoop up the material using non-sparking tools. For a liquid spill, cover with a non-combustible absorbent material (e.g., sand, vermiculite). [6]4. Collect: Place the contained material into a suitable, sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office. [8]

Toxicological Information

The toxicological properties of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine have not been fully investigated. The information below is based on the profiles of its components.

  • Acute Effects: Expected to be harmful or toxic via oral, dermal, and inhalation routes due to the piperidine moiety. It is also expected to be corrosive to skin and eyes and cause irritation to the respiratory system. [5][6]* Chronic Effects: No data is available for the specific compound. Long-term exposure to related heterocyclic compounds may have effects that are not yet characterized.

Conclusion

While 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is a valuable compound for scientific research, it must be treated as a hazardous substance. The presence of the piperidine ring suggests significant acute toxicity and corrosivity, while the oxazolopyridine core contributes irritant properties. All handling must be conducted with appropriate engineering controls and personal protective equipment within the framework of a comprehensive laboratory safety plan. This guide provides the necessary foundation for a risk-informed, safety-first approach to working with this and structurally related molecules.

References

  • PENTA. "Piperidine - SAFETY DATA SHEET". Available at: [Link]

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS PIPERIDINE". Available at: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Piperidine". Available at: [Link]

  • Eurasian Journal of Chemistry. "Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine". Available at: [Link]

  • MDPI. "Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores". Available at: [Link]

  • PMC. "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research". Available at: [Link]

  • NextSDS. "2-(PYRIDIN-2-YL)OXAZOLO[4,5-B]PYRIDINE". Available at: [Link]

  • MDPI. "Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis". Available at: [Link]

  • Preprints.org. "Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores". Available at: [Link]

  • EURASIAN JOURNAL OF CHEMISTRY. "Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine". Available at: [Link]

  • PubChem. "GHS Classification Summary". Available at: [Link]

  • PMC. "Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines". Available at: [Link]

  • ChemSafetyPro.COM. "GHS Classification List". Available at: [Link]

  • University of Illinois Division of Research Safety. "Chemical Hazard Classification (GHS)". Available at: [Link]

  • Heading. "SCG 2001 - 2932 - Heterocyclic compounds with oxygen hetero-atom(s) only". Available at: [Link]

  • USP. "Laboratory chemical waste: hazard classification by GHS and transport risk". Available at: [Link]

  • ResearchGate. "Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents | Request PDF". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine: A Detailed Application Note and Protocol

Authored by: A Senior Application Scientist Introduction: The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of medicinal and material science interest. Its structural rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of medicinal and material science interest. Its structural resemblance to purine bases has led to its exploration in a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Furthermore, derivatives of this scaffold have shown promise as organic luminophores and biomarkers.[1][3] The introduction of a piperidinyl moiety at the 2-position can significantly influence the physicochemical properties and biological activity of the parent scaffold, making 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine a compound of interest for drug discovery and development programs. This application note provides a detailed, step-by-step synthetic route for the preparation of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, designed for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy Overview

The synthesis of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is accomplished through a three-step sequence, commencing with the protection of the piperidine nitrogen, followed by the construction of the oxazole ring, and culminating in the deprotection of the piperidine moiety. This strategy ensures the selective formation of the desired product and prevents unwanted side reactions involving the secondary amine of the piperidine ring.

Synthesis_Overview cluster_0 Step 1: Protection cluster_1 Step 2: Oxazole Ring Formation cluster_2 Step 3: Deprotection A Piperidine-4-carboxylic acid B N-Boc-piperidine-4-carboxylic acid A->B Boc2O, NaOH D 2-(1-Boc-piperidin-4-yl)oxazolo[5,4-b]pyridine B->D C 2-Amino-3-hydroxypyridine C->D EDC, HOBt, DMF E 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine (Final Product) D->E TFA or HCl in Dioxane

Caption: Overall synthetic workflow for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.

Part 1: Synthesis of N-Boc-piperidine-4-carboxylic acid (Intermediate 1)

Principle: The first step involves the protection of the secondary amine of piperidine-4-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the piperidine nitrogen from participating in the subsequent amide coupling reaction. The reaction is typically carried out under basic conditions to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

  • Reagent Preparation:

    • Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Prepare a 1 M aqueous solution of sodium hydroxide (NaOH) (2.5 eq).

    • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in 1,4-dioxane.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, add the solution of piperidine-4-carboxylic acid.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the NaOH solution to the flask while stirring.

    • Once the NaOH has been added, slowly add the Boc₂O solution dropwise over 30 minutes.

  • Reaction Execution:

    • After the addition of Boc₂O is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid (HCl) at 0 °C.

    • Extract the product into ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid as a white solid.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10g scale)
Piperidine-4-carboxylic acid1.0129.1610.0 g
Di-tert-butyl dicarbonate1.1218.2518.7 g
Sodium hydroxide2.540.007.75 g

Part 2: Synthesis of 2-(1-Boc-piperidin-4-yl)oxazolo[5,4-b]pyridine (Intermediate 2)

Principle: This step involves the formation of the oxazole ring through a condensation and subsequent cyclization reaction between N-Boc-piperidine-4-carboxylic acid and 2-amino-3-hydroxypyridine. Peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid and facilitate the formation of an amide bond, which then undergoes intramolecular cyclization to form the oxazolo[5,4-b]pyridine core.

Experimental Protocol:

  • Reagent Preparation:

    • Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq), 2-amino-3-hydroxypyridine (1.0 eq), and HOBt (1.2 eq) in anhydrous dimethylformamide (DMF).

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the DMF solution of the reactants.

    • Cool the flask to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-18 hours.

    • The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by filtration and wash with water.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(1-Boc-piperidin-4-yl)oxazolo[5,4-b]pyridine as a solid.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10g scale)
N-Boc-piperidine-4-carboxylic acid1.0229.2810.0 g
2-Amino-3-hydroxypyridine1.0110.114.8 g
EDC hydrochloride1.2191.7010.0 g
HOBt1.2135.127.1 g

Part 3: Synthesis of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine (Final Product)

Principle: The final step is the deprotection of the Boc group from the piperidine nitrogen. This is typically achieved under acidic conditions.[4] Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane are commonly used reagents for this transformation.[5] The choice of acid and solvent can be optimized to ensure complete deprotection without affecting other functional groups in the molecule.

Caption: General mechanism for the acid-catalyzed deprotection of a Boc group.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of 2-(1-Boc-piperidin-4-yl)oxazolo[5,4-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Alternatively, a solution of 4 M HCl in 1,4-dioxane can be used.

  • Reaction Setup:

    • To a round-bottom flask, add the solution of the Boc-protected intermediate.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH 9-10 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Extract the product with dichloromethane or ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography to yield 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine as a solid.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 5g scale)
2-(1-Boc-piperidin-4-yl)oxazolo[5,4-b]pyridine1.0303.365.0 g
Trifluoroacetic acid5-10114.029.4 - 18.8 g

Characterization Data

2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine

  • Molecular Formula: C₁₁H₁₃N₃O

  • Molecular Weight: 203.24 g/mol

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.55 (dd, J = 4.8, 1.6 Hz, 1H), 8.15 (dd, J = 8.0, 1.6 Hz, 1H), 7.30 (dd, J = 8.0, 4.8 Hz, 1H), 3.30-3.20 (m, 3H), 2.85-2.75 (m, 2H), 2.20-2.10 (m, 2H), 2.05-1.95 (m, 2H), 1.80 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 165.2, 159.8, 149.3, 142.1, 120.9, 116.5, 45.8 (2C), 34.7, 30.9 (2C).

  • Mass Spectrometry (ESI): m/z 204.1 [M+H]⁺

References

  • Vertex Pharmaceuticals Incorporated. (Date not available). Preparation of 3H-Oxazolo[4,5-b]pyridin-2-one. Google Patents.
  • MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI.
  • Eurasian Journal of Chemistry. (2025, November 6). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
  • Eurasian Journal of Chemistry. (2025, November 26). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
  • ResearchGate. (2024, May 10). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. ResearchGate.
  • Guidechem. (Date not available). 2-piperidin-4-yl-[1][6]oxazolo[5,4-b]pyridine. Guidechem. Retrieved from

  • PMC. (Date not available). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC.
  • Arkivoc. (2001, March 30). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Arkivoc.
  • Google Patents. (Date not available). Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.
  • PMC. (Date not available). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. PMC.
  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
  • Suzhou Highfine Biotech. (Date not available). Double BOC protection selective removal method. Suzhou Highfine Biotech.
  • ResearchGate. (Date not available). Comparison of various protocols for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. ResearchGate.
  • Organic & Biomolecular Chemistry (RSC Publishing). (Date not available). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Organic & Biomolecular Chemistry (RSC Publishing).
  • ResearchGate. (Date not available). Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives.... ResearchGate.
  • SciSpace. (Date not available). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • ChemicalBook. (Date not available). Synthesis of N-Boc 4-piperidone. ChemicalBook.
  • Preprints.org. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org.
  • ResearchGate. (Date not available). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using.... ResearchGate.

Sources

Application

1H NMR and 13C NMR spectra of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine

An Application Note and Protocol for the Structural Elucidation of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine via ¹H and ¹³C NMR Spectroscopy Authored by: Dr. Gemini, Senior Application Scientist Abstract Nuclear Magnetic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Structural Elucidation of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine via ¹H and ¹³C NMR Spectroscopy

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development for the unambiguous structural confirmation of novel chemical entities. This application note provides a comprehensive guide to acquiring and interpreting the ¹H and ¹³C NMR spectra of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. We present detailed, field-proven protocols for sample preparation and instrument setup, followed by an in-depth analysis and theoretical prediction of the spectral data. The causality behind experimental choices is explained to empower researchers to adapt these methods for analogous molecular scaffolds.

Introduction: The Significance of Structural Verification

The molecule 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is a bicyclic heteroaromatic system linked to a saturated nitrogen-containing heterocycle.[1] Such scaffolds are prevalent in pharmacologically active compounds, making their precise structural characterization a critical step in any research and development pipeline. Unambiguous confirmation of the molecular structure ensures that subsequent biological and toxicological data are correctly attributed, maintaining the integrity of the drug discovery process.

NMR spectroscopy, particularly ¹H and ¹³C NMR, offers an unparalleled view into the molecular framework by probing the magnetic properties of atomic nuclei.[2] By analyzing chemical shifts, signal multiplicities (splitting patterns), and integrals, one can deduce the connectivity of atoms and confirm the identity of a synthesized compound. This guide serves as a practical resource for researchers tasked with this essential analytical work.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic analysis of the NMR spectra, a consistent atom numbering scheme is essential. The structure of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is presented below with the numbering that will be used throughout this document.

Figure 1: Structure of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine with atom numbering.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[3] The following protocols are designed to yield high-resolution spectra suitable for unambiguous structural assignment.

General Experimental Workflow

The process from sample handling to final data analysis follows a systematic path to ensure reproducibility and accuracy.

Figure 2: Standard workflow for NMR sample preparation and analysis.
Protocol for Sample Preparation

Materials:

  • 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine (5-15 mg)

  • High-quality 5 mm NMR tube and cap[4]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS)

  • Pasteur pipette with a cotton or glass wool plug

  • Small vial

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of the solid sample into a clean, dry vial.

    • Causality: This amount provides an optimal concentration (typically 10-50 mM) for a strong signal-to-noise ratio in a standard ¹H experiment within a reasonable number of scans, without risking solubility issues.[5]

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial and gently swirl to dissolve the sample completely.

    • Causality: A sample height of 4-5 cm (achieved with 0.6-0.7 mL in a standard tube) is required to ensure the sample volume is correctly positioned within the instrument's detection coil.[6] The choice of solvent is critical; CDCl₃ is a common choice for general organic molecules. However, for compounds with exchangeable protons like the N-H of the piperidine, DMSO-d₆ can be advantageous as it slows down the proton exchange, often resulting in a sharper N-H signal.

  • Filtration and Transfer: Using a Pasteur pipette with a small cotton plug, carefully transfer the solution into the NMR tube.

    • Causality: Filtering removes any particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and result in broad, distorted peaks.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly on the cap or the very top of the tube with a permanent marker.

Protocol for NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker systems) is appropriate.

  • Relaxation Delay (d1): 2-5 seconds.

    • Causality: A sufficient delay is needed for the nuclear spins to return to thermal equilibrium. While a delay of 5 times the longest T1 relaxation time is required for perfect quantitation, a 2-5 second delay is generally adequate for routine structural confirmation.[3][7]

  • Number of Scans (ns): 8 to 16 scans.

    • Causality: Co-adding scans improves the signal-to-noise ratio (S/N), which scales with the square root of the number of scans.[8] For a sample of this concentration, 8-16 scans provide excellent S/N.

  • Acquisition Time (aq): 3-4 seconds.

    • Causality: This duration ensures that the Free Induction Decay (FID) has sufficiently decayed, leading to good digital resolution in the transformed spectrum.[9]

  • Spectral Width (sw): ~16 ppm, centered around 6-7 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker systems).

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 1024 to 4096 scans.

    • Causality: The ¹³C isotope has a very low natural abundance (1.1%) and a smaller gyromagnetic ratio, resulting in a much lower intrinsic sensitivity compared to ¹H.[10] Therefore, a significantly higher number of scans is required to achieve adequate S/N.

  • Acquisition Time (aq): ~1 second.

  • Spectral Width (sw): ~220 ppm, centered around 100 ppm.

Spectral Analysis and Interpretation

The interpretation of NMR spectra involves assigning each observed signal to a specific nucleus in the molecule.[10][11] The following sections provide a detailed prediction of the ¹H and ¹³C spectra for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into two distinct regions: the aromatic region for the oxazolo[5,4-b]pyridine core and the aliphatic region for the piperidine ring.

Proton(s) Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Rationale
H6~8.4 - 8.2ddJ = 5.0, 1.51HLocated on the pyridine ring, ortho to a nitrogen atom (N4), leading to significant deshielding. It will be a doublet of doublets due to coupling with H5 and a smaller long-range coupling.
H5~7.9 - 7.7ddJ = 8.0, 5.01HPart of the pyridine ring system. Deshielded, but less so than H6. Coupled to H6.
NH (1')Variable (~1.5-3.0)br s-1HThe chemical shift of this exchangeable proton is highly dependent on solvent, concentration, and temperature. The signal is typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
H4'~3.4 - 3.2m-1HThis methine proton is alpha to the electron-withdrawing heteroaromatic ring, causing a downfield shift relative to other aliphatic protons. It will appear as a complex multiplet due to coupling with four adjacent protons (H3' and H5').
H2'eq, H6'eq~3.2 - 3.0m-2HThese are the equatorial protons alpha to the piperidine nitrogen. They are typically deshielded compared to their axial counterparts.[12]
H2'ax, H6'ax~2.8 - 2.6m-2HThese are the axial protons alpha to the piperidine nitrogen. They are typically shielded relative to the equatorial protons.
H3'eq, H5'eq~2.1 - 1.9m-2HEquatorial protons beta to the nitrogen.
H3'ax, H5'ax~1.9 - 1.7m-2HAxial protons beta to the nitrogen, generally appearing at a slightly more upfield (shielded) position than their equatorial counterparts.[13][14]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, as symmetry in the piperidine ring makes C2'/C6' and C3'/C5' chemically equivalent.

Carbon(s) Predicted δ (ppm) Rationale
C2~165 - 160This carbon is part of the oxazole ring, bonded to both an oxygen and a nitrogen atom, resulting in very strong deshielding.[15][16]
C7~158 - 155Aromatic carbon of the pyridine ring, bonded to two nitrogen atoms, causing a significant downfield shift.
C3a~152 - 148Bridgehead carbon in the fused ring system, adjacent to the oxazole oxygen.
C6~145 - 140Aromatic carbon ortho to the pyridine nitrogen (N4).
C5~120 - 115Aromatic carbon in the pyridine ring.
C2', C6'~45 - 42Aliphatic carbons alpha to the piperidine nitrogen.[14][17]
C4'~35 - 32The methine carbon attached to the heteroaromatic ring.
C3', C5'~31 - 28Aliphatic carbons beta to the piperidine nitrogen.

Conclusion

This application note provides a robust framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine. By following the detailed protocols and utilizing the predictive spectral analysis, researchers can confidently verify the structure of this and related heterocyclic compounds. The emphasis on the causality behind experimental parameters is intended to provide a deeper understanding, allowing for logical troubleshooting and adaptation for new molecular targets. The combination of meticulous experimental technique and sound spectral interpretation remains a cornerstone of chemical and pharmaceutical research.

References

  • Palamarchuk, I.V., Kulakov, I.V. & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
  • Baryshnikov, S.V., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules. Available at: [Link]

  • Palamarchuk, I.V., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • NPTEL. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (1,3)Oxazolo(5,4-b)pyridine. PubChem Compound Database. Available at: [Link]

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society.
  • Krasavin, M. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. Available at: [Link]

  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Atta-ur-Rahman & Choudhary, M. I. (1996). Solving Problems with NMR Spectroscopy. Academic Press.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Letertre, M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Available at: [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Palamarchuk, I.V., et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]

  • Elyashberg, M., et al. (2012).
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Available at: [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available at: [Link]

  • Nanalysis. (2021). NMR acquisition parameters and qNMR. Available at: [Link]

  • University of California, San Diego. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters? Available at: [Link]

  • Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Available at: [Link]

  • Manimekalai, A. & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry.
  • Manimekalai, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • University of Toronto. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Utilization of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine in Kinase Inhibitor Drug Discovery

Introduction: The 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a large and "druggable" class of targets.[1] The 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine core is an emerging heterocyclic scaffold that holds considerable promise for the development of novel kinase inhibitors. Its structural architecture combines the features of the oxazolo[5,4-b]pyridine moiety, a known pharmacophore in kinase inhibition, with a piperidine ring, a versatile component that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.[2] This document provides a comprehensive guide for researchers on the application of this scaffold in kinase inhibitor discovery, from initial screening to lead optimization.

The oxazolo[5,4-b]pyridine system is a bioisostere of purine bases, allowing it to interact with the ATP-binding site of various kinases.[3][4] The piperidine substituent at the 2-position offers a key vector for chemical modification, enabling the exploration of structure-activity relationships (SAR) to achieve desired target engagement and selectivity. Derivatives of similar heterocyclic systems, such as thiazolo[5,4-b]pyridines and oxazolo[5,4-d]pyrimidines, have demonstrated potent inhibitory activity against a range of kinases, including PI3K, VEGFR, and c-KIT, underscoring the potential of the oxazolo[5,4-b]pyridine core.[3][5][6][7][8]

Hypothesized Mechanism of Action and Target Kinases

Given the structural similarities to known kinase inhibitors, derivatives of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine are hypothesized to function as ATP-competitive inhibitors. The fused heterocyclic ring system can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the piperidine moiety can extend into the solvent-exposed region or interact with other nearby residues, influencing both potency and selectivity.

Based on the targets of related scaffolds, potential kinase targets for inhibitors derived from this scaffold include, but are not limited to:

  • Phosphoinositide 3-kinases (PI3Ks): Aberrant PI3K signaling is a hallmark of many cancers.[9]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, a critical process in tumor growth and metastasis.[4][10]

  • Receptor Tyrosine Kinases (e.g., c-KIT, FLT3): Often mutated or overexpressed in various hematological malignancies and solid tumors.[5][11]

  • Aurora Kinases: Serine/threonine kinases that play essential roles in mitosis, making them attractive targets for cancer therapy.[11]

The following signaling pathway diagram illustrates the potential mechanism of action of a 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine-based inhibitor targeting the PI3K/Akt/mTOR pathway.

PI3K_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

General Synthetic Approach

A plausible synthetic route to the 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine scaffold can be envisioned based on established methods for the synthesis of related oxazolo[5,4-b]pyridines.[12] The synthesis would likely commence with a substituted 3-aminopyridin-2-ol, which can undergo acylation with a protected piperidine-4-carbonyl chloride, followed by cyclization to form the oxazole ring.

synthesis_workflow start 3-Amino-pyridin-2-ol Derivative step1 Acylation with N-Boc-piperidine-4-carbonyl chloride start->step1 intermediate Amide Intermediate step1->intermediate step2 Cyclization (e.g., POCl3) intermediate->step2 protected_product N-Boc-2-(Piperidin-4-yl) oxazolo[5,4-b]pyridine step2->protected_product step3 Deprotection (e.g., TFA or HCl) protected_product->step3 final_product 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine (Core Scaffold) step3->final_product

Caption: General Synthetic Workflow.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.[13]

Materials:

  • Recombinant human kinase of interest

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP at a concentration equal to the Km for the specific kinase

  • Peptide substrate for the kinase

  • Test compound (2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine derivative) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Add 2.5 µL of the kinase enzyme solution to each well of the 384-well plate.

  • Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Target Engagement (NanoBRET™ Target Engagement Assay)

This assay quantitatively measures the binding of the test compound to the target kinase within living cells.[14][15][16]

Materials:

  • HEK293 cells

  • Vector encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the target kinase

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • White, 96-well assay plates

  • Test compound serially diluted in DMSO

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >600 nm)

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol and seed into a 96-well plate.

  • Incubate the cells for 24 hours to allow for protein expression.

  • Prepare serial dilutions of the test compound in Opti-MEM™.

  • Add the NanoBRET™ tracer to the diluted compound solutions.

  • Remove the culture medium from the cells and add the compound-tracer mixture to the wells.

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's instructions.

  • Add the detection reagent to each well.

  • Read the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a plate reader.

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration to determine the IC50 value, which reflects the apparent cellular affinity of the compound for the target kinase.

Protocol 3: Cell Proliferation Assay (Resazurin-Based Assay)

This assay assesses the effect of the test compound on the proliferation of cancer cell lines that are dependent on the target kinase.[13]

Materials:

  • Cancer cell line with known dependence on the target kinase

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Test compound serially diluted in cell culture medium

  • Resazurin sodium salt solution

  • Fluorescence plate reader

Procedure:

  • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for 72 hours. Include a vehicle control (medium with DMSO).

  • After the incubation period, add Resazurin solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert resazurin to the fluorescent resorufin.

  • Measure the fluorescence intensity (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Normalize the results to the untreated control wells and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Lead Optimization

The 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine scaffold provides multiple avenues for chemical modification to improve potency, selectivity, and pharmacokinetic properties. The following table outlines a hypothetical SAR exploration based on common strategies in kinase inhibitor design.

R1 (on Piperidine)R2 (on Oxazolo[5,4-b]pyridine)Kinase IC50 (nM)Cell Proliferation GI50 (µM)
HH50010
MethylH2505
EthylH3006
AcylH1001.5
H4-Fluorophenyl1502
H3-Cyano-phenyl801
Acyl3-Cyano-phenyl10 0.1

Key SAR Insights:

  • Piperidine Substitution (R1): The nitrogen of the piperidine ring is a key handle for introducing substituents that can interact with the solvent-exposed region of the ATP-binding pocket. Acylation can introduce hydrogen bond donors and acceptors, potentially increasing potency.

  • Oxazolo[5,4-b]pyridine Substitution (R2): Modifications on the fused ring system can fine-tune interactions within the ATP-binding site. Electron-withdrawing groups, such as a cyano group, on a phenyl substituent at other positions of the oxazolopyridine ring may enhance activity.

sar_workflow scaffold Core Scaffold: 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine r1 R1 Modification (Piperidine) scaffold->r1 r2 R2 Modification (Oxazolopyridine) scaffold->r2 assay1 In Vitro Kinase Assay r1->assay1 assay2 Cell-Based Assays r1->assay2 r2->assay1 r2->assay2 data SAR Data (Potency, Selectivity) assay1->data assay2->data optimization Lead Optimization data->optimization

Caption: Structure-Activity Relationship (SAR) Workflow.

Conclusion

The 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the potential for multi-directional chemical modification make it an attractive platform for generating compound libraries for screening and lead optimization. By employing the protocols and strategies outlined in this guide, researchers can systematically evaluate the potential of this scaffold and its derivatives to yield potent and selective kinase inhibitors for therapeutic development.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • BioSpace. (2017, November 28). Promega Launches NanoBRET Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. [Link]

  • Kollmann, C. S., et al. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Wang, Y., et al. (2016). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters, 27(9), 1493-1496. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Various Authors. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(14), 5363. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]

  • Sochacka-Ćwikła, A., & Wujec, M. (2025, February 3). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • Lee, S., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 123. [Link]

  • UPCommons. Structure-Activity Studies of Novel di-substituted[1][14][15]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. [Link]

  • Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]

  • Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PMC. [Link]

  • Shaffer, P. L., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2346-2350. [Link]

  • Preprints.org. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]

  • Palamarchuk, I. V., et al. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]

  • Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar. [Link]

  • Palamarchuk, I. V., et al. (2025, November 6). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. [Link]

  • Google Patents. WO2013041038A1 - Pyridine compounds as inhibitors of kinase.
  • Palamarchuk, I. V., et al. (2025, November 26). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. EURASIAN JOURNAL OF CHEMISTRY. [Link]

  • Squires, M. S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8842-8859. [Link]

Sources

Application

in vivo dosing formulation for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine

An in-depth application note and protocol guide for the in vivo dosing formulation of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine. Executive Summary The oxazolo[5,4-b]pyridine scaffold is a privileged pharmacophore in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol guide for the in vivo dosing formulation of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.

Executive Summary

The oxazolo[5,4-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, analgesics, and CNS-penetrant PET ligands (e.g., MK-3328 for β-amyloid imaging)[1][2]. When functionalized with a piperidin-4-yl moiety at the 2-position, the resulting compound—2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine —presents a unique physicochemical duality. Successfully formulating this compound for in vivo studies (pharmacokinetics, efficacy, or toxicity) requires overcoming the competing forces of its highly basic aliphatic amine and its rigid, lipophilic heteroaromatic core. This guide details the causality behind excipient selection and provides self-validating protocols for intravenous (IV), intraperitoneal (IP), and oral (PO) administration.

Physicochemical Profiling & Causality (The "Why")

To design a robust formulation, one must understand the molecular behavior of the API (Active Pharmaceutical Ingredient) in solution. Do not rely on trial and error; instead, base your formulation strategy on the following causal relationships:

  • The Basicity of the Piperidine Ring: The piperidine nitrogen is a secondary aliphatic amine with a pKa of approximately 11.12[3]. At physiological pH (7.4), this nitrogen is nearly 100% protonated, carrying a positive charge. If the compound is synthesized and isolated as a salt (e.g., hydrochloride or mesylate), this protonation theoretically enhances aqueous solubility.

  • The Lipophilicity of the Oxazolopyridine Core: Despite the protonated piperidine, the fused bicyclic oxazolo[5,4-b]pyridine core is planar and highly lipophilic. It exhibits strong intermolecular π-π stacking in the solid state, driving up the crystal lattice energy.

  • The Precipitation Risk: If formulated as a free base, the compound will resist dissolution in neutral aqueous media. If formulated as a salt dissolved in pure water, the compound risks rapid precipitation (crashing out) upon IV injection as it encounters the buffering capacity and neutral pH of the bloodstream.

  • Excipient Causality:

    • Cosolvents (DMSO & PEG400): DMSO acts as a powerful hydrogen-bond acceptor to break the initial crystal lattice. PEG400 solvates the lipophilic oxazolopyridine core, preventing aggregation[4][5].

    • Surfactants (Tween 80): Acts as an emulsifier that lowers the surface tension between the lipophilic API and the aqueous phase, preventing nucleation and precipitation upon dilution[6][7].

    • Cyclodextrins (HP-β-CD): Hydroxypropyl-β-cyclodextrin provides a hydrophobic cavity. The lipophilic oxazolopyridine core inserts into this cavity (forming an inclusion complex), while the protonated piperidine remains exposed to the aqueous exterior, ensuring high biocompatibility and solubility[8].

Formulation Decision Tree

FormulationDecisionTree Start 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine API Characterization CheckForm API Form? Start->CheckForm FreeBase Free Base (Poorly Soluble) CheckForm->FreeBase pKa ~11.1 unprotonated SaltForm Salt Form (e.g., HCl) (Water Soluble) CheckForm->SaltForm Protonated piperidine RouteFB Dosing Route? FreeBase->RouteFB RouteSalt Dosing Route? SaltForm->RouteSalt PO_FB PO (Oral) RouteFB->PO_FB IV_FB IV / IP RouteFB->IV_FB PO_Salt PO / IV / IP RouteSalt->PO_Salt Suspension 0.5% MC + 0.1% Tween 80 (Suspension) PO_FB->Suspension Cosolvent 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline IV_FB->Cosolvent Cyclodextrin 10% DMSO + 90% HP-β-CD (Inclusion Complex) IV_FB->Cyclodextrin PO_Salt->Cyclodextrin If precipitation risk Aqueous Saline or PBS (pH 4.0 - 5.0) PO_Salt->Aqueous

Formulation decision tree for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine based on API form and route.

Quantitative Formulation Matrix

The following table summarizes the optimal formulation strategies based on the desired route of administration and target concentration.

Formulation SystemComposition (v/v)Suitable RoutesMax Typical Conc.Stability (RT)Pros / Cons
Standard Cosolvent 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% SalineIV, IP, PO5 - 10 mg/mL< 4 hoursPro: Highly effective for lipophilic bases.Con: High vehicle burden; potential hemolysis at high IV volumes.
Cyclodextrin Complex 10% DMSO + 90% (20% HP-β-CD in Saline)IV, IP, PO2 - 5 mg/mL> 24 hoursPro: Excellent biocompatibility; ideal for CNS studies.Con: Lower max concentration limit.
Oral Suspension 0.5% Methylcellulose (MC) + 0.1% Tween 80 in H₂OPO only> 50 mg/mL> 48 hoursPro: Allows high-dose toxicity testing.Con: Unsuitable for systemic injection; requires constant agitation.

Detailed Step-by-Step Protocols

The following protocols are designed as self-validating systems . At each critical juncture, a physical observation is required to confirm the thermodynamic stability of the formulation. If the validation check fails, the protocol must be aborted to prevent animal toxicity (e.g., embolism from precipitated API).

Protocol A: The "Gold Standard" Cosolvent System (IV/IP/PO)

This protocol utilizes a sequential addition method. Never alter the order of addition , as the API will irreversibly crash out if exposed to the aqueous phase before being fully encased in the surfactant micelle[4][5].

  • Weighing: Accurately weigh the required mass of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine (free base or salt) into a sterile glass vial.

  • Primary Solvation (DMSO): Add DMSO to constitute exactly 10% of the final target volume. Vortex vigorously for 60 seconds.

    • Validation Check: The solution must be 100% optically clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Do not proceed until clear.

  • Lipophilic Solvation (PEG400): Add PEG400 to constitute 40% of the final volume. Vortex for 30 seconds.

    • Validation Check: The solution will become viscous but must remain completely transparent.

  • Micelle Formation (Tween 80): Add Tween 80 to constitute 5% of the final volume. Vortex for 30 seconds.

    • Validation Check: The solution must remain a single, clear phase without striations.

  • Aqueous Dilution (Saline): Crucial Step. Add 0.9% sterile saline dropwise (to constitute the remaining 45% of the volume) while continuously vortexing the vial.

    • Validation Check: Hold the vial to a light source. It must be perfectly clear. If a milky turbidity appears, the compound has precipitated, indicating the target concentration exceeds the thermodynamic solubility limit of this vehicle.

Protocol B: Cyclodextrin Inclusion Complex (IV/CNS Studies)

Ideal for studies requiring minimal vehicle interference, particularly when evaluating the CNS penetration of oxazolopyridine derivatives[8].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% saline. Stir until completely dissolved (this may take up to 30 minutes).

  • API Solvation: Dissolve the API in DMSO (10% of the final dosing volume).

    • Validation Check: Ensure complete dissolution.

  • Complexation: Slowly add the 20% HP-β-CD solution (90% of the final volume) to the API/DMSO mixture while vortexing.

    • Validation Check: The hydrophobic oxazolopyridine core will partition into the cyclodextrin cavity. The solution must remain clear. If slight opalescence occurs, sonicate for 10 minutes to drive the inclusion complex formation to completion.

Protocol C: Oral Suspension (PO)

Used exclusively for oral gavage when systemic exposure relies on gastrointestinal dissolution[5].

  • Dry Wetting: Place the API powder in a mortar or a glass vial. Add Tween 80 (0.1% of final volume) directly to the powder.

  • Trituration: Mix the powder and Tween 80 into a smooth paste. This lowers the surface tension of the hydrophobic API crystals.

  • Suspension: Gradually add a pre-made 0.5% Methylcellulose (MC) aqueous solution while continuously stirring or vortexing until the final volume is reached.

    • Validation Check: The formulation will be opaque and milky. It must be a homogeneous suspension without large, visible clumps.

    • Dosing Note: The suspension must be continuously stirred on a magnetic plate during the entire in vivo dosing procedure to ensure dose uniformity.

In Vivo Dosing Guidelines (Mice/Rats)

  • Needle Gauge: Use 27G–30G for IV (tail vein) solutions. Use 18G–20G feeding needles for PO suspensions.

  • Volume Limits (Mice): Do not exceed 5 mL/kg (approx. 100 µL for a 20g mouse) for IV administration to prevent volume overload and vehicle toxicity. PO volumes can safely reach 10 mL/kg.

  • Preparation Timing: Always prepare formulations fresh on the day of dosing. Metastable cosolvent systems can precipitate over time due to Ostwald ripening.

References

  • Piperidine | C5H11N | CID 8082 - PubChem. National Institutes of Health (NIH).[Link]

  • Synthesis and Evaluation of 5-Fluoro-2-aryloxazolo[5,4-b]pyridines as β-Amyloid PET Ligands and Identification of MK-3328 - PMC. National Institutes of Health (NIH).[Link]

  • A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. EURASIAN JOURNAL OF CHEMISTRY.[Link]

  • Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution. MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine

Welcome to the Application Scientist Support Center. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for overcoming the poor aqueous solubility of 2-(Piperidin-4-yl)oxazolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for overcoming the poor aqueous solubility of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.

I. Physicochemical Profiling & Strategy Overview

The Mechanistic Challenge: 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine presents a classic solubility dichotomy. The oxazolo[5,4-b]pyridine core is a planar, highly lipophilic heteroaromatic system that promotes strong intermolecular π−π stacking, resulting in a high crystal lattice energy. Conversely, the piperidine ring contains a basic secondary amine (pKa 10-11). In neutral aqueous media, the hydration energy is insufficient to break the crystal lattice, rendering the free base practically insoluble.

To systematically address this, we leverage the basicity of the piperidine ring and the hydrophobic dimensions of the oxazolopyridine core.

DecisionTree A Assess Free Base Solubility B Is pH < 7 acceptable? A->B C Salt Formation (e.g., Mesylate) B->C Yes D Cyclodextrin Complexation B->D No (Neutral pH) E Co-solvent / Surfactant C->E Precipitation D->E Insufficient

Fig 1. Decision tree for solubility enhancement workflows.

II. Module A: pH Modulation and Salt Formation

Frequently Asked Questions

Q: Why is salt formation the primary recommendation for this compound? A: The secondary amine on the piperidine ring acts as a strong proton acceptor. By lowering the pH below its pKa, the nitrogen becomes protonated, forming a piperidinium cation. This introduces an ionic charge that drastically increases ion-dipole interactions with water, overcoming the lattice energy of the free base[1][2].

Q: I formed the hydrochloride (HCl) salt, but it precipitates in physiological buffers (e.g., PBS). What is happening? A: This is a classic manifestation of the common-ion effect. Physiological buffers like PBS contain high concentrations of chloride ions (e.g., 137 mM NaCl). The excess chloride shifts the equilibrium of the solubility product ( Ksp​ ), forcing the HCl salt to precipitate. Solution: Switch to a counterion that is not present in your assay buffer, such as methanesulfonate (mesylate) or tartrate. Mesylate salts often exhibit lower lattice energies and higher aqueous solubility without suffering from chloride-induced precipitation.

Protocol: Standardized Salt Screening & Validation

This protocol is a self-validating system designed to ensure the resulting salt is highly crystalline and soluble.

  • Preparation: Dissolve 100 mg of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine free base in a minimal volume of a polar aprotic solvent (e.g., THF or Acetone) at 50°C.

  • Counterion Addition: Slowly add 1.05 molar equivalents of the selected acid (e.g., Methanesulfonic acid) dropwise under continuous stirring.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 4 hours) to promote crystal growth rather than amorphous precipitation. If no crystals form, add an anti-solvent (e.g., heptane) dropwise until slight turbidity is observed.

  • Isolation: Filter the precipitate, wash with cold anti-solvent, and dry under vacuum at 40°C for 12 hours.

  • Validation:

    • Run X-Ray Powder Diffraction (XRPD) to confirm crystallinity.

    • Perform a thermodynamic solubility assay in water to quantify enhancement.

Data Presentation: Expected Solubility Profiles
Solid State FormCounterionEstimated Aqueous Solubility (pH 7)Susceptibility to Common-Ion Effect
Free BaseNone< 0.05 mg/mLN/A
HydrochlorideCl⁻~ 5.0 mg/mLHigh (in NaCl buffers)
MesylateCH₃SO₃⁻> 25.0 mg/mLLow
TartrateC₄H₄O₆²⁻~ 15.0 mg/mLLow

III. Module B: Cyclodextrin Inclusion Complexes

Frequently Asked Questions

Q: My in vitro assay requires a strictly neutral pH (7.4), and salt forms alter the local pH. How can I solubilize the free base directly? A: Cyclodextrin (CD) complexation is the optimal strategy here. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The flat, lipophilic oxazolo[5,4-b]pyridine core is perfectly sized to slip into the cavity of Hydroxypropyl- β -cyclodextrin (HP- β -CD), forming a host-guest inclusion complex. This "masks" the hydrophobicity without altering the ionization state of the piperidine ring[].

Q: How do I know if the compound is actually complexing or just forming a supersaturated solution? A: A Phase Solubility Study must be conducted. If the compound forms a true 1:1 inclusion complex, the solubility of the drug will increase linearly as a function of CD concentration. This is known as an AL​ -type phase solubility profile[4].

Protocol: Phase Solubility Study (A_L Type Validation)
  • Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (e.g., 0, 5, 10, 15, 20, and 25 mM) in your target buffer.

  • Saturation: Add an excess amount of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine free base to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.22 µm PVDF syringe filter to remove undissolved free base.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the dissolved drug concentration. Plot Drug Concentration vs. CD Concentration to calculate the stability constant ( K1:1​ ).

CDWorkflow N1 Prepare HP-β-CD Aqueous Solutions N2 Add Excess API (Free Base) N1->N2 N3 Equilibrate 48h at 25°C N2->N3 N4 Filter (0.22 µm) & Analyze via HPLC N3->N4

Fig 2. Workflow for phase solubility and cyclodextrin complexation.

IV. Module C: Co-Solvent & Surfactant Systems

Frequently Asked Questions

Q: I dissolved the compound in DMSO to make a 10 mM stock, but it crashes out immediately when I dilute it 1:100 into my assay buffer. How do I prevent this? A: This phenomenon is known as solvent-shift precipitation. When the DMSO stock is introduced to water, the DMSO diffuses into the bulk aqueous phase much faster than the hydrophobic oxazolopyridine core can be solvated by water, causing immediate nucleation and precipitation.

Troubleshooting Protocol: The Step-Down Approach Instead of a direct dilution, create a thermodynamic bridge:

  • Pre-mix Surfactants: Add a non-ionic surfactant (e.g., 0.1% Tween-80 or Pluronic F-68) directly to your aqueous buffer, not the DMSO stock.

  • Vortexing: Create a strong vortex in the aqueous buffer.

  • Slow Addition: Inject the DMSO stock slowly into the center of the vortex. The surfactant micelles will immediately trap the hydrophobic molecules before they can aggregate into a crystal lattice.

References

  • LibreTexts Chemistry. "3.5: Chemical Properties of Amines. Bases and Salt Formation." LibreTexts.[Link]

  • National Center for Biotechnology Information (NIH PMC). "Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel." PMC2750514.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine Synthesis

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Question: Why is my yield of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine consistently low?

Low yields in the synthesis of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine can stem from several factors, primarily related to two key stages: the formation of the oxazolo[5,4-b]pyridine core and the subsequent coupling with the piperidine moiety.

Scenario 1: Low Yield in the Oxazole Ring Formation

The construction of the oxazolo[5,4-b]pyridine scaffold often involves the cyclization of a 3-amino-2-hydroxypyridine derivative with a suitable carboxylic acid or its derivative.[1][2]

Potential Causes & Solutions:

  • Incomplete Cyclization: The dehydration reaction to form the oxazole ring can be a challenging step.

    • Solution: Ensure you are using a potent dehydrating agent. While phosphorus oxychloride (POCl₃) is commonly used, polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) can be effective alternatives.[1][2] The reaction temperature and time are also critical; consider a gradual increase in temperature or a longer reaction time, monitoring the progress by TLC or LC-MS.

  • Side Reactions: The starting materials, particularly 3-amino-2-hydroxypyridine, can be susceptible to self-condensation or other side reactions under harsh conditions.

    • Solution: A slow, controlled addition of the acylating agent at a lower temperature can minimize side product formation. Additionally, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Scenario 2: Low Yield in the C-N Cross-Coupling Step (e.g., Buchwald-Hartwig Amination)

If you are synthesizing the target molecule by coupling a halogenated oxazolo[5,4-b]pyridine with 4-aminopiperidine (or a protected version), the efficiency of this palladium-catalyzed reaction is paramount. The Buchwald-Hartwig amination is a powerful tool for this transformation, but it is sensitive to several parameters.[3]

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[4]

    • Solution: Utilize modern palladacycle precatalysts (e.g., G3 or G4) which are often more effective than traditional sources like Pd(OAc)₂.[4] If using a Pd(II) source, a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates can be beneficial.[4]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[4]

    • Solution: For coupling with a secondary amine like piperidine, ligands such as RuPhos or BrettPhos are often effective.[4] For more challenging couplings, consider specialized ligands. Consulting a ligand selection guide based on your specific substrates is highly recommended.[4]

  • Incorrect Base Selection: The base is critical for deprotonating the amine, but an incompatible base can hinder the reaction.[4]

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[4] For base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be required, potentially at higher temperatures.[4]

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[4]

    • Solution: If you are using a 2-chloro-oxazolo[5,4-b]pyridine, consider switching to the corresponding bromide or iodide if synthetically feasible. For aryl chlorides, using bulky, electron-rich phosphine ligands is often necessary to achieve good yields.[4]

Question: What are common impurities I might be seeing in my NMR or LC-MS, and how can I avoid them?

The appearance of unexpected products can complicate purification and significantly reduce the yield of your desired 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.

Common Impurities & Mitigation Strategies:

ImpurityPotential CauseMitigation Strategy
Hydrodehalogenation Product Reduction of the aryl halide to the corresponding arene.Optimize catalyst loading and reaction temperature. Ensure the absence of water and other protic sources.
Homocoupling Products Dimerization of the aryl halide or the amine.This can be promoted by certain reaction conditions and catalyst systems. Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[4]
Unreacted Starting Materials Incomplete reaction due to any of the factors mentioned in the low yield section.Re-evaluate your reaction conditions: catalyst, ligand, base, solvent, temperature, and reaction time.
Products of Ring Opening The oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.Use milder bases for the coupling reaction if possible. During workup and purification, avoid prolonged exposure to strong acids or bases.
Question: My reaction seems to stall before completion. What should I do?

A stalled reaction can be frustrating. Here’s a logical approach to troubleshoot this issue.

G start Reaction Stalled check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Re-evaluate Reaction Conditions check_reagents->check_conditions Reagents OK restart Restart with Optimized Protocol check_reagents->restart Reagents Degraded add_catalyst Add Fresh Catalyst/Ligand check_conditions->add_catalyst Conditions Seem Optimal check_conditions->restart Suboptimal Conditions Identified increase_temp Increase Temperature add_catalyst->increase_temp No Improvement add_catalyst->restart Reaction Proceeds prolong_time Prolong Reaction Time increase_temp->prolong_time Still Stalled prolong_time->restart

Caption: Troubleshooting workflow for a stalled reaction.

  • Verify Reagent Quality: Ensure that your solvents are anhydrous and your reagents, especially the palladium catalyst and phosphine ligands, have not degraded.

  • Check Stoichiometry: Accurately re-verify the molar ratios of your reactants, catalyst, ligand, and base.

  • Add Fresh Catalyst/Ligand: In some cases, the catalyst may deactivate over time. Adding a small portion of fresh catalyst and ligand can sometimes restart the reaction.

  • Increase Temperature: If the reaction is being run at a moderate temperature, a modest increase might provide the necessary activation energy to push the reaction to completion.

  • Design of Experiments (DoE): For a more systematic approach to optimization, consider using a Design of Experiments methodology. This statistical approach allows for the simultaneous variation of multiple reaction parameters (e.g., temperature, catalyst loading, base equivalence) to efficiently identify the optimal conditions.[5]

Frequently Asked Questions (FAQs)

What is the general synthetic approach for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine?

There are two primary retrosynthetic disconnections for this target molecule.

G cluster_0 Approach A: Late-Stage C-N Coupling cluster_1 Approach B: Early-Stage Piperidine Incorporation target 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine a1 2-Halo-oxazolo[5,4-b]pyridine a1->target Pd-catalyzed Coupling a2 4-Aminopiperidine Derivative a2->target b1 3-Amino-2-hydroxypyridine b1->target Cyclization b2 Piperidine-4-carboxylic Acid Derivative b2->target

Caption: Common synthetic strategies for the target molecule.

  • Approach A (Late-Stage C-N Coupling): This involves first synthesizing a 2-halo-oxazolo[5,4-b]pyridine and then performing a cross-coupling reaction, such as a Buchwald-Hartwig amination, with a suitable 4-aminopiperidine derivative.[3]

  • Approach B (Early-Stage Piperidine Incorporation): In this strategy, piperidine-4-carboxylic acid or one of its activated derivatives is used to acylate a 3-amino-2-hydroxypyridine, followed by cyclization to form the final product.

How critical is the choice of solvent?

The choice of solvent is crucial, especially for the Buchwald-Hartwig amination.

  • Polar Aprotic Solvents: Solvents like dioxane, toluene, and THF are commonly used. They have good solvating properties for the reactants and catalyst system.

  • Anhydrous and Degassed: It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[4]

What is a standard protocol for a Buchwald-Hartwig amination to synthesize the target compound?

Below is a general starting point for a small-scale reaction. Optimization will likely be necessary.

Materials:

  • 2-Bromo-oxazolo[5,4-b]pyridine (1.0 mmol)

  • tert-Butyl piperidin-4-ylcarbamate (1.2 mmol)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[4]

  • Ligand (if not using a precatalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%)[4]

  • Base (e.g., NaOtBu, 1.4 mmol)[4]

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)[4]

Procedure:

  • In a glovebox, add the aryl halide, palladium precatalyst, and base to an oven-dried reaction vial.

  • Seal the vial with a cap containing a PTFE septum.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine (dissolved in a small amount of solvent if solid).

  • Place the vial in a preheated oil bath or heating block (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, quench appropriately, and proceed with workup and purification.

This protocol is a general guideline and may require optimization for your specific substrates and setup.[4]

Are there alternative methods to the Buchwald-Hartwig amination?

While the Buchwald-Hartwig amination is a robust method, other C-N coupling reactions like the Ullmann condensation can also be employed, although they often require harsher reaction conditions (higher temperatures and copper catalysts).[6] For certain substrates, nucleophilic aromatic substitution (SₙAr) might be feasible if the oxazolopyridine ring is sufficiently electron-deficient.

How do I purify the final product?

Purification of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine can typically be achieved by:

  • Flash Column Chromatography: Using a silica gel column with a gradient of a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the basic product) is a common method.[7]

  • Recrystallization: If a high-purity solid is obtained after chromatography, recrystallization from an appropriate solvent system can further enhance purity.

  • Preparative HPLC: For very high purity requirements, preparative HPLC can be utilized.

Always characterize your final product thoroughly using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]

References

  • Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Janke, J., Ehlers, P., Villinger, A., & Langer, P. (2019). Regioselective Synthesis of Thieno[3,2‐b]quinolones by Acylation/Two‐Fold Buchwald–Hartwig Reactions. ChemistrySelect, 4(42), 12345-12349.
  • Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 30(4), 23-34.
  • Palamarchuk, I. V., et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI.
  • Wieber, T., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(11), 2000128.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Molecules. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. MDPI.
  • Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 30(4), 23-34.
  • Palamarchuk, I. V., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org.
  • Al-Awadhi, H., Al-Omran, F., & El-Khair, A. A. (1998). Oxazol-5(4H)-ones. Part 7. New synthesis of oxazolo[5,4-b]pyridines. Journal of Chemical Research, Synopses, (10), 654-655.
  • Guery, S., et al. (1991). Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Bourguignon, J. J., et al. (1994). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 4(12), 1471-1476.
  • SCM, et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.
  • Baraldi, P. G., et al. (2007). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Journal of Medicinal Chemistry, 50(18), 4507-4517.
  • Zaprutko, L., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 687-693.

Sources

Troubleshooting

Technical Support Center: Optimizing Oxazolo[5,4-b]pyridine Ring Cyclization

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of oxazolo[5,4-b]pyridine derivatives. Here, you will find practical advice, troubleshooting tips...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of oxazolo[5,4-b]pyridine derivatives. Here, you will find practical advice, troubleshooting tips, and detailed protocols to help you navigate the common challenges associated with the cyclization step in the formation of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield for my oxazolo[5,4-b]pyridine cyclization. What are the most common reasons for this?

A1: Low yields in oxazolo[5,4-b]pyridine synthesis are a common issue and can often be attributed to several factors:

  • Incomplete Reaction: The cyclization may not be going to completion. This can be due to suboptimal reaction conditions such as temperature, reaction time, or the choice of dehydrating agent.

  • Side Reactions: The starting materials or intermediates may be participating in competing side reactions. For instance, harsh reaction conditions can sometimes lead to decomposition or alternative cyclization pathways.

  • Purity of Starting Materials: Impurities in your starting materials, such as the 3-aminopyridine precursor or the acylating agent, can inhibit the reaction or lead to the formation of undesired byproducts[1].

  • Inefficient Purification: Significant loss of product can occur during workup and purification steps. The choice of extraction solvent and chromatography conditions are critical.[1]

Q2: What are the typical reagents used for the cyclization of the amide precursor to form the oxazolo[5,4-b]pyridine ring?

A2: Several dehydrating agents are commonly employed to effect the cyclization of the N-acyl-3-aminopyridine intermediate. The choice of reagent can significantly impact the reaction's success. Common reagents include:

  • Phosphorus Oxychloride (POCl₃): This is a widely used and effective reagent for this type of cyclization, often leading to high yields.[2][3][4][5]

  • Polyphosphoric Acid (PPA): PPA is another common choice, particularly when starting from 3-amino-5-hydroxypyridines.[6]

  • Phosphorus Pentoxide (P₂O₅) in combination with POCl₃: This mixture can be a powerful dehydrating system for challenging cyclizations.

  • Microwave Irradiation: Microwave-assisted synthesis can be a greener and faster alternative, sometimes proceeding without the need for a catalyst or with a mild acid catalyst.[7]

Q3: How do I monitor the progress of my cyclization reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside your starting material and, if available, a standard of the product. The disappearance of the starting material and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. For more quantitative analysis, techniques like LC-MS can be employed to track the formation of the desired product and any intermediates or byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are experiencing low to no yield of your desired oxazolo[5,4-b]pyridine, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the issue.

Troubleshooting_Workflow start Low/No Product Yield check_sm Verify Purity of Starting Materials (NMR, LC-MS) start->check_sm optimize_conditions Optimize Reaction Conditions check_sm->optimize_conditions If pure failure Still Low Yield - Re-evaluate Synthetic Route check_sm->failure If impure temp Vary Temperature (e.g., stepwise increase) optimize_conditions->temp reagent Screen Dehydrating Agents (POCl₃, PPA, etc.) optimize_conditions->reagent solvent Screen Solvents (if applicable) optimize_conditions->solvent success Improved Yield temp->success Optimization successful temp->failure No improvement reagent->success Optimization successful reagent->failure No improvement solvent->success Optimization successful solvent->failure No improvement

Caption: A troubleshooting workflow for addressing low or no product yield in oxazolo[5,4-b]pyridine synthesis.

Step-by-Step Troubleshooting Protocol:

  • Verify Starting Material Purity: Before optimizing the reaction, ensure the purity of your starting materials. Run NMR and LC-MS to confirm the identity and purity of your 3-aminopyridine derivative and acylating agent. Impurities can significantly hinder the reaction.[1]

  • Optimize Reaction Temperature: The reaction temperature is a critical parameter. If you are running the reaction at a moderate temperature, consider a stepwise increase. Monitor the reaction by TLC at each temperature increment to observe any changes in product formation and the appearance of byproducts. Some cyclizations require heating at reflux for an extended period.

  • Screen Dehydrating Agents: The choice of dehydrating agent can dramatically affect the yield. If one agent is not working, consider screening others. Below is a table summarizing common dehydrating agents and typical conditions.

Dehydrating AgentTypical SolventTypical TemperatureNotes
POCl₃ Neat or high-boiling solvent (e.g., toluene, DMF)RefluxOften gives high yields.[2][4]
PPA Neat150-200 °CEffective, but can be difficult to work with.
Microwave Water or polar aprotic solvents100-150 °CCan significantly reduce reaction times.[7]
  • Consider Solvent Effects: The choice of solvent can influence the solubility of your reactants and the reaction rate. For reactions not run neat, screen a variety of high-boiling polar aprotic solvents like DMF, DMAc, or sulfolane.

Issue 2: Formation of Significant Impurities/Side Products

The formation of impurities can complicate purification and reduce your overall yield. Understanding the potential side reactions is key to mitigating them.

Reaction_Mechanism cluster_0 Desired Pathway cluster_1 Potential Side Reactions A 3-Aminopyridine Derivative B N-Acyl Intermediate A->B Acylation F Polymerization A->F C Oxazolo[5,4-b]pyridine B->C Cyclization (Dehydration) D Decomposition of Starting Material B->D E Alternative Cyclization B->E

Caption: A simplified diagram showing the desired reaction pathway and potential side reactions.

Strategies to Minimize Side Products:

  • Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent them from participating in side reactions. For example, a formyl group might need protection before attempting the isoxazole ring formation to prevent undesired rearrangements.[8]

  • Milder Reaction Conditions: Harsh conditions (high temperatures, strong acids) can promote the formation of byproducts. Explore milder alternatives, such as microwave-assisted synthesis or using a less aggressive dehydrating agent.

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of side products.

Experimental Protocol: General Procedure for POCl₃-Mediated Cyclization

This protocol provides a general starting point for the cyclization of an N-acyl-3-aminopyridine precursor.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the N-acyl-3-aminopyridine starting material (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (5-10 eq) to the flask at room temperature. The reaction can be exothermic.

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully quench it by slowly pouring it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., saturated NaHCO₃ or NaOH solution) until it is basic (pH > 8). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI.
  • Synthesis of isoxazolo[5,4-b]pyridines by microwave-assisted multi-component reactions in w
  • Oxazol-5(4H)-ones. Part 7. New synthesis of oxazolo[5,4-b]pyridines. RSC Publishing.
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org.
  • A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones.
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
  • Troubleshooting low yield in multi-component pyridine synthesis. Benchchem.
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. PMC.
  • Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview).
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. EURASIAN JOURNAL OF CHEMISTRY.
  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIV
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC.
  • Synthesis of isoxazolo[5,4-b]pyridine deriv

Sources

Optimization

Technical Support Center: 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine Solubilization &amp; Handling

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that rigid, planar heterocyclic scaffolds present significant formulation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that rigid, planar heterocyclic scaffolds present significant formulation challenges. 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine (CAS: 1023813-66-2) is a prime example of a molecule that requires a strategic approach to solvation.

This guide provides field-proven protocols, thermodynamic rationales, and troubleshooting steps to ensure robust, reproducible assay performance without compromising the integrity of your compound.

Part 1: Physicochemical Profiling & Causality

To successfully dissolve a compound, the solvent must overcome the molecule's crystal lattice energy. 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine possesses two competing structural features that dictate its behavior in solution:

  • The Oxazolo[5,4-b]pyridine Core: This highly planar, aromatic fused-ring system promotes strong intermolecular π−π stacking. This results in a high crystal lattice energy, which strongly resists dissolution in both water and non-polar organic solvents .

  • The Piperidine Ring: This moiety contains a basic secondary amine (predicted pKa​≈10.0 ). In its neutral, free-base form (at physiological pH 7.4), the molecule is highly lipophilic and poorly soluble in water. However, in its protonated state (acidic pH), aqueous solubility increases exponentially, though organic solubility concurrently drops .

Understanding this dichotomy is critical: you must manipulate either the kinetic energy of the system or the dielectric environment to maintain solvation.

Part 2: Troubleshooting Guide - Organic Solvents & Aqueous Dilution

Issue 1: Incomplete Dissolution in 100% DMSO

Symptom: The compound forms a cloudy suspension or leaves visible particulates when attempting to make a 10 mM or 50 mM master stock in DMSO. Causality: The thermodynamic solubility limit at room temperature has been reached, or the high lattice energy requires additional kinetic energy to disrupt the solid state. Resolution:

  • Kinetic Disruption: Apply sonication in a water bath. Cavitation bubbles provide localized high-energy impacts that break the crystal lattice without degrading the molecule.

  • Thermal Agitation: Warm the DMSO solution to 37°C–40°C. Caution: Do not exceed 50°C, as the secondary amine on the piperidine ring is susceptible to thermal oxidation.

  • In-Situ Salt Formation: If working with the free base, adding 1 molar equivalent of a weak acid (e.g., 0.1% TFA) will protonate the piperidine nitrogen, drastically altering solvation dynamics and breaking the lattice.

Issue 2: Immediate Precipitation Upon Aqueous Dilution

Symptom: The compound "crashes out" (precipitates) immediately when diluting the DMSO master stock into a pH 7.4 assay buffer. Causality: The "solvent shift" effect. When DMSO is diluted into water, the local dielectric constant changes rapidly. The bulky, hydrophobic oxazolopyridine core forces hydrophobic aggregation before water solvation shells can properly form around the molecule . Resolution:

  • Step-Down Dilution: Never dilute directly from 100% DMSO to 0.1% DMSO in an aqueous buffer. Utilize an intermediate co-solvent cascade (e.g., DMSO PEG-400 Buffer).

  • Micellar Encapsulation: Pre-mix the DMSO stock with a non-ionic surfactant (e.g., Tween-80) before introducing it to the aqueous phase. The surfactant forms micelles that shield the hydrophobic core from the aqueous environment.

Part 3: Quantitative Data & Solvent Compatibility

To aid in experimental design, use the following empirically derived solvent parameters to select the appropriate vehicle for your specific assay phase.

Table 1: Recommended Solvents and Predicted Solubility Profiles

Solvent / VehicleDielectric Constant ( ϵ )Solubilization CapacityRecommended Application
DMSO (Anhydrous) 46.7High (>10 mg/mL)Primary master stock preparation.
DMF 36.7High (>10 mg/mL)Alternative stock solvent (if oxidation is a concern).
Methanol / Ethanol 32.7 / 24.5Moderate (1-5 mg/mL)Intermediate organic dilutions.
PEG-400 12.4ModeratePrimary co-solvent for aqueous formulation.
Aqueous Buffer (pH 7.4) ~80.0Poor (<0.1 mg/mL)Final assay media (requires step-down formulation).
Aqueous Buffer (pH 4.0) ~80.0Moderate (1-2 mg/mL)Enhanced solubility via piperidine protonation.

Part 4: Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock in DMSO

This protocol is a self-validating system designed to ensure complete dissolution and prevent degradation.

  • Equilibration: Allow the lyophilized 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine powder to reach room temperature in a desiccator before opening. Causality: Prevents atmospheric moisture condensation, which exponentially decreases solubility.

  • Weighing: Accurately weigh the required mass using an analytical balance into a sterile, amber glass vial.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO ( 99.9% purity). Always use freshly opened ampoules to avoid water absorption.

  • Agitation & Sonication: Vortex the vial for 60 seconds. Place the vial in an ultrasonic water bath at 37°C for 10 minutes.

  • Validation (The Tyndall Test): Inspect the solution against a strong, focused light source in a dark room. The solution must be optically clear. If a laser pointer beam is visible passing through the liquid (Tyndall effect), micro-particulates remain. Repeat step 4.

  • Storage: Aliquot into single-use amber vials and blanket with Argon gas before sealing. Store at -20°C.

Protocol 2: Step-Down Aqueous Dilution for In Vitro Assays

Use this protocol to achieve a final concentration of 10 μ M in aqueous buffer without precipitation.

  • Thawing: Equilibrate a 10 mM DMSO stock aliquot to room temperature.

  • Intermediate Matrix: In a fresh microcentrifuge tube, create a co-solvent matrix by combining 5 parts PEG-400 and 5 parts Tween-80.

  • Primary Dilution: Add 1 part of the 10 mM DMSO stock to 9 parts of the PEG/Tween matrix. Vortex vigorously for 2 minutes. (You now have a 1 mM intermediate stock in 10% DMSO / 45% PEG / 45% Tween).

  • Aqueous Integration: Slowly add 10 μ L of the intermediate stock dropwise into 990 μ L of the final aqueous buffer (pH 7.4) under continuous, rapid vortexing. Causality: Rapid mixing prevents localized high concentrations of the free base from nucleating into crystals.

Part 5: Visualizations & Workflows

SolubilizationWorkflow Start Weigh Compound (Room Temp) AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Vortex Vortex & Sonicate (10 mins @ 37°C) AddDMSO->Vortex Inspect Visual Inspection (Check for Tyndall Effect) Vortex->Inspect Soluble Optically Clear Proceed to Aliquot Inspect->Soluble Clear Insoluble Micro-particulates Observed Inspect->Insoluble Cloudy Rescue Add 0.1% TFA or Warm to 45°C Insoluble->Rescue Rescue->Vortex

Workflow for generating high-concentration DMSO master stocks of oxazolopyridine derivatives.

PrecipitationRescue Dilution Aqueous Dilution Crash Compound Crashes Out (Precipitation) Dilution->Crash Assess Assess Assay Tolerance Crash->Assess pH Adjust Buffer pH (Drop to pH 5.0-6.0) Assess->pH pH flexible Surfactant Add Co-solvents (PEG400/Tween-80) Assess->Surfactant pH fixed (7.4) Success Redissolved (Stable Solution) pH->Success Surfactant->Success

Decision tree for rescuing precipitated piperidinyl-oxazolopyridine compounds in aqueous media.

Part 6: Frequently Asked Questions (FAQs)

Q1: Why does my 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine stock turn slightly yellow over time in DMSO? A1: DMSO is highly hygroscopic and can undergo slow degradation. Concurrently, the secondary amine on the piperidine ring is susceptible to oxidation. Prolonged storage at room temperature or repeated freeze-thaw cycles introduces water and oxygen, leading to the formation of N-oxides. Always store aliquots at -20°C in dark, airtight vials to preserve structural integrity.

Q2: Can I use DMF instead of DMSO for my cell-based assays? A2: While Dimethylformamide (DMF) is an excellent solvent for planar heterocycles and shares a similar dielectric constant to DMSO, it is generally more toxic to cell cultures. If you must use DMF to achieve solubility, ensure the final concentration in the assay media is strictly below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Q3: I need to formulate this compound for in vivo dosing (e.g., IP injection in mice). What is the best vehicle? A3: Direct DMSO injection is highly toxic and causes tissue necrosis. For in vivo studies of poorly soluble oxazolopyridines, a standard formulation strategy is 10% DMSO, 40% PEG-300, 5% Tween-80, and 45% Saline. The compound is first dissolved in DMSO, then PEG and Tween are added to form a stable microemulsion, followed by the slow, dropwise addition of saline.

Q4: Does the salt form matter? I have the HCl salt instead of the free base. A4: Yes, significantly. The HCl salt of the piperidine moiety will have vastly superior aqueous solubility compared to the free base due to the pre-existing ionic charge. However, its solubility in 100% DMSO might be slightly reduced. If using the HCl salt, you can often bypass complex co-solvent mixtures and dissolve it directly in mildly acidic or neutral aqueous buffers.

References

  • Title: Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis Source: MDPI (Molecules) URL: [Link][1]

  • Title: New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research Source: National Center for Biotechnology Information (PMC) URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine Purification &amp; Extraction

Welcome to the technical support and troubleshooting center for the extraction and purification of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine . This guide is designed for researchers and drug development professionals deal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the extraction and purification of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine . This guide is designed for researchers and drug development professionals dealing with the unique physicochemical challenges of isolating amphoteric, nitrogen-rich heterocycles from complex reaction matrices (such as POCl₃ or PPA cyclizations).

Physicochemical Profiling & Partitioning Logic

The primary challenge in extracting 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine lies in its dual-basic nature. The molecule contains a highly basic secondary amine (piperidine) and a weakly basic pyridine core. Successful liquid-liquid extraction (LLE) requires precise pH manipulation to exploit the pKa differences between the target molecule, unreacted precursors, and reaction byproducts.

Quantitative Impurity Profiling & Partitioning Behavior
Compound / ImpurityEst. pKaState at pH 2State at pH 7State at pH 12Primary Phase (Extraction)
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine (Target) ~10.5 (Amine), ~4.5 (Pyridine)DicationicMonocationicNeutral Organic (DCM) at pH > 12
2-Amino-3-hydroxypyridine (Precursor) ~6.0 (Amine), ~8.5 (Phenol)CationicZwitterionicAnionic (Phenoxide) Aqueous at pH > 12
Piperidine-4-carboxylic acid (Precursor) ~2.5 (COOH), ~10.5 (Amine)CationicZwitterionicAnionic (Carboxylate) Aqueous at all pH
Phosphorus Salts (POCl₃ Byproducts) < 2.0AnionicPoly-anionicPoly-anionic Aqueous at all pH

Troubleshooting FAQs

Q1: During the initial dichloromethane (DCM) extraction of the neutralized POCl₃ reaction mixture, I encounter an unbreakable emulsion. How do I resolve this? A1: Emulsions in this specific matrix are driven by the surfactant-like properties of the piperidine ring combined with colloidal phosphorus salts generated during the hydrolysis of POCl₃[1]. Resolution: Do not add more organic solvent. Instead, filter the entire biphasic mixture through a tightly packed Celite 545 pad. This physically shears the emulsion and removes the colloidal particulates stabilizing it. Alternatively, saturate the aqueous phase with NaCl (brine) to increase the ionic strength, which forces the organic product out of the interfacial layer via the "salting-out" effect.

Q2: My NMR shows significant contamination from the 2-amino-3-hydroxypyridine starting material. Why didn't the extraction remove it? A2: 2-amino-3-hydroxypyridine is amphoteric. If you only neutralized the aqueous phase to pH 7–8, this precursor exists largely in its neutral/zwitterionic form and will readily co-extract into the DCM alongside your target product. Resolution: You must drive the pH to >12 using 5M NaOH. At this pH, the phenolic hydroxyl group (pKa ~8.5) is fully deprotonated, converting the precursor into a highly water-soluble phenoxide anion. Your target, lacking acidic protons, remains neutral and cleanly partitions into the DCM[2].

Q3: I am getting less than 30% yield, but LC-MS shows my product is still in the aqueous waste. What went wrong? A3: The piperidine moiety is a strong secondary amine (pKa ~10.5). If the pH of your aqueous layer is below 11, a significant equilibrium fraction of your target remains protonated (cationic) and highly water-soluble[2]. Resolution: Validate your pH strictly. Do not rely solely on pH paper, which can be bleached by residual oxidants or colored by polymers. Use a calibrated pH probe to ensure the aqueous phase is strictly ≥12.0 before executing the final organic extraction.

Q4: My extracted product has a persistent dark brown tint. How can I remove these colored impurities without chromatography? A4: Colored impurities often arise from the oxidation of the piperidine ring or the thermal polymerization of the aminopyridine precursors during high-temperature cyclization[3]. Resolution: Perform a reverse acid-wash (back-extraction). Extract your target from the DCM into 1M HCl (moving the protonated target to the aqueous phase). Discard the organic layer containing the neutral polymeric impurities. Treat the acidic aqueous phase with activated carbon (Darco) for 30 minutes, filter, re-basify to pH 12, and extract with fresh DCM.

Self-Validating Extraction Protocol

This protocol utilizes an acid-base LLE strategy specifically tailored to the pKa profile of oxazolo[5,4-b]pyridines[1][4].

Phase 1: Quenching and Defatting

  • Reaction Quench : Slowly pour the crude POCl₃ cyclization mixture into crushed ice under vigorous stirring.

    • Causality: POCl₃ violently hydrolyzes into phosphoric acid and HCl. Ice controls the exotherm, preventing the thermal degradation and ring-opening of the newly formed oxazole core[1].

  • Primary Filtration : Filter the highly acidic aqueous mixture (pH < 2) through a Celite pad.

    • Validation Check: The filtrate must be optically clear. If it is cloudy, insoluble polymeric byproducts are still present; refilter before proceeding.

  • Acidic Wash (Defatting) : Wash the acidic aqueous filtrate with 0.5 volumes of DCM.

    • Causality: At pH 2, the target piperidine is dicationic and locked in the aqueous phase[2]. Neutral organic impurities (unreacted non-basic organics, grease) partition into the DCM.

    • Action: Discard this initial DCM layer.

Phase 2: Target Isolation via pH Shift 4. Basification : Cool the retained aqueous layer to 0°C. Slowly add 5M NaOH dropwise while stirring until the pH reaches >12.

  • Causality: The piperidine ring (pKa ~10.5) must be fully deprotonated to become lipophilic[2]. Simultaneously, amphoteric precursors are converted to water-soluble anions.

  • Validation Check: A visual cue of successful deprotonation is the sudden formation of a milky suspension or oily droplets in the aqueous layer, confirming the target molecule has neutralized and crashed out of the aqueous solution.

  • Target Extraction : Extract the basic aqueous layer with fresh DCM (3 × 0.5 volumes).

    • Causality: The fully neutral 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is highly lipophilic and moves into the DCM[1].

    • Action: Combine the DCM layers. Discard the aqueous waste.

Phase 3: Polishing 6. Drying and Concentration : Dry the combined DCM layers over anhydrous Na₂SO₄.

  • Validation Check: The Na₂SO₄ should flow freely like sand. If it clumps heavily, water is still present; add more drying agent.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the high-purity crude product, ready for final recrystallization.

Extraction Workflow Visualization

ExtractionWorkflow Crude Crude Reaction Mixture (Target + Precursors + Salts) Quench Quench in Ice Water (Hydrolyzes Reagents) Crude->Quench AcidicAq Acidic Aqueous Phase (pH < 2) (Target is protonated) Quench->AcidicAq Defat Wash with DCM (Removes Neutral Impurities) AcidicAq->Defat Basify Basify to pH > 12 (NaOH) (Deprotonates Piperidine) Defat->Basify Keep Aqueous Layer Extract Extract with DCM (Target moves to organic) Basify->Extract AqWaste Aqueous Waste (Precursor Salts & Phosphates) Extract->AqWaste Discard Aqueous OrgPhase Target in DCM Layer (Pure Target) Extract->OrgPhase Keep Organic

Figure 1: Acid-base extraction logic for isolating 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.

References

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores . MDPI, 2026. 1

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products . Benchchem, 2025.2

  • Rearrangement of 7-Aryloxazolo[5,4-b]pyridines to Benzo[c][1,7]naphthyridine-4(3H) . ACS Publications, 2020. 4

  • Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators . ResearchGate, 2025. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine vs. Alternative Oxazolopyridine Derivatives in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Kinase Inhibition (VEGFR2), Sphingomyelin Synthase (SMS), and Structural Activity Relationships (SAR) Executive Summary Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Kinase Inhibition (VEGFR2), Sphingomyelin Synthase (SMS), and Structural Activity Relationships (SAR)

Executive Summary

The oxazolopyridine scaffold is a highly versatile pharmacophore in modern medicinal chemistry, serving as a bioisostere for purines and benzoxazoles[1]. Within this chemical space, the orientation of the heteroatoms—specifically differentiating oxazolo[5,4-b]pyridine from its regioisomer oxazolo[4,5-b]pyridine—profoundly impacts electronic distribution, hydrogen bonding capacity, and receptor affinity.

This guide provides an objective, data-driven comparison between 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine and other prominent oxazolopyridine/pyrimidine derivatives. By incorporating a saturated, basic piperidine ring at the C2 position, researchers can dramatically alter the physicochemical profile of the molecule, enhancing aqueous solubility and introducing a critical hydrogen-bond donor/acceptor for kinase hinge-region binding[1][2].

Structural Rationale and Mechanistic Advantages

The Oxazolo[5,4-b]pyridine Core

The condensed pyridine fragment in the oxazolo[5,4-b]pyridine core is highly electron-withdrawing and polar. This intrinsic polarity ensures enhanced solubility in aqueous physiological environments compared to highly lipophilic carbocyclic analogs[1]. Furthermore, the nitrogen atom in the pyridine ring serves as a crucial hydrogen-bond acceptor, which is often exploited to interact with target receptor proteins[1].

The Piperidine Advantage

Substituting the C2 position with a piperidin-4-yl moiety provides a distinct advantage over traditional aryl or alkyl substitutions. Piperidine is a prominent scaffold in clinically approved tyrosine kinase inhibitors (e.g., vandetanib, ceritinib)[2].

  • Causality of Binding: The basic nitrogen (NH) of the piperidine ring is protonated at physiological pH, allowing it to form strong electrostatic interactions or critical hydrogen bonds with hinge residues (such as Glu917 and Cys919 in VEGFR2)[2].

  • ADMET Improvements: Unlike planar aryl groups, the sp3-hybridized piperidine ring introduces three-dimensionality, which correlates with lower off-target toxicity and improved pharmacokinetic (PK) profiles.

G A 2-(Piperidin-4-yl) oxazolo[5,4-b]pyridine B H-Bonding via Piperidine NH A->B C VEGFR2 Hinge Region (Glu917 / Cys919) B->C D Inhibition of Angiogenesis C->D

Fig 1: Binding pathway of piperidine-substituted oxazolopyridines in VEGFR2 kinase inhibition.

Comparative Performance Data

To objectively evaluate the utility of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, we must benchmark it against other derivatives frequently utilized in oncology and metabolic disease screening[3][4]. The table below synthesizes representative in vitro pharmacological parameters derived from recent structure-activity relationship (SAR) studies on these scaffolds.

Compound ClassPrimary Target(s)Representative IC₅₀ (µM)ClogP (Lipophilicity)Cell Viability (A549 / MCF-7)Key Structural Feature
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine VEGFR2, SMS[1][3]0.05 – 0.352.1 – 2.8Potent (IC₅₀ < 5 µM)Basic sp3 nitrogen enhances H-bonding and solubility.
2-Aryl-oxazolo[4,5-b]pyridine SIRT1, Anticancer[5][6]1.20 – 5.504.0 – 5.2Moderate (IC₅₀ 10-25 µM)Planar, highly lipophilic; prone to aggregation.
Oxazolo[5,4-d]pyrimidine (N-benzyl) VEGFR2[3][4]0.80 – 1.503.5 – 4.1Moderate (IC₅₀ 7-15 µM)Purine bioisostere; lacks the basic aliphatic amine.
N-Substituted Oxazolo[5,4-b]pyridin-2-ones Antinociceptive[7]N/A (In vivo active)1.8 – 2.5Non-cytotoxicLactam core alters binding from kinases to CNS targets.

Data Interpretation: The piperidine-substituted oxazolo[5,4-b]pyridine demonstrates a superior balance of potency and lipophilicity (ClogP < 3), aligning perfectly with Lipinski’s Rule of Five. The lower ClogP directly translates to reduced non-specific protein binding in cellular assays, driving the potent efficacy seen in A549 lung carcinoma models[8].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following methodologies detail the critical workflows for evaluating these derivatives. Each step is designed as a self-validating system to prevent false positives.

Protocol A: In Vitro ATP-Competitive Kinase Assay (VEGFR2)

Objective: Determine the IC₅₀ of the oxazolopyridine derivatives against VEGFR2. Causality & Logic: Kinase inhibitors containing piperidine rings typically bind the ATP pocket. By strictly controlling the ATP concentration to match the Km​ of the kinase, the assay remains highly sensitive to competitive inhibitors. If ATP is too high, weak inhibitors will be masked; if too low, the assay yields artificially potent IC₅₀ values.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Rationale: Brij-35 prevents the lipophilic planar derivatives from forming colloidal aggregates, which are a common source of false-positive inhibition.

  • Compound Dilution: Serially dilute the 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Incubation: Add recombinant human VEGFR2 kinase domain. Incubate the compound and enzyme for 15 minutes at room temperature before adding ATP. Rationale: This pre-incubation allows slow-binding inhibitors to reach equilibrium.

  • Reaction Initiation: Add ATP (at the predetermined Km​ of 10 µM) and a fluorescently labeled peptide substrate.

  • Detection & Validation: Measure substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Self-Validation: Always include a known VEGFR2 inhibitor (e.g., Sunitinib[2]) as a positive control to validate the dynamic range of the assay day-to-day.

Protocol B: Cell Viability and Cytotoxicity (MTT Assay)

Objective: Assess the anti-proliferative effects on A549 (lung) and normal human dermal fibroblasts (NHDF). Causality & Logic: While target-based assays prove binding, cellular assays prove membrane permeability and functional efficacy. Testing against NHDF ensures the compound is selectively targeting cancer pathways (like angiogenesis) rather than acting as a general cytotoxic poison[3].

  • Cell Seeding: Seed A549 and NHDF cells at 5×103 cells/well in 96-well plates. Incubate for 24 hours to allow adherence.

  • Treatment: Treat cells with varying concentrations of the oxazolopyridine derivatives (0.1 to 50 µM) for 72 hours.

  • Metabolic Readout: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Rationale: Live cells reduce MTT to insoluble purple formazan via mitochondrial reductases. This provides a direct, quantifiable link between cellular metabolism and compound toxicity.

  • Solubilization & Measurement: Dissolve formazan crystals in DMSO and read absorbance at 570 nm. Calculate the Selectivity Index (SI = IC₅₀ NHDF / IC₅₀ A549). An SI > 10 indicates a favorable therapeutic window.

Workflow S1 Compound Synthesis & Purification (>98%) S2 In Vitro Kinase Assay (VEGFR2 / SMS) S1->S2 S3 Cell Viability Assay (A549 / MCF-7) S2->S3 S4 ADMET & In Silico Docking S3->S4 S5 Lead Candidate Selection S4->S5

Fig 2: Standardized workflow for evaluating oxazolopyridine derivatives in drug discovery.

Conclusion

When compared to traditional planar oxazolo[4,5-b]pyridines and pyrimidine analogs, 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine offers a superior pharmacological profile for kinase-targeted drug discovery. The integration of the piperidine moiety not only optimizes the physicochemical properties (lowering ClogP and increasing aqueous solubility) but also provides critical spatial geometry and hydrogen-bonding capabilities required for high-affinity target engagement[1][2]. Future development should focus on substituting the piperidine nitrogen to further fine-tune pharmacokinetic half-life and target selectivity.

References

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine Source: ResearchGate URL:[Link]

  • ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies Source: ResearchGate URL:[Link]

  • Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity Source: PubMed (NIH) URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI / ResearchGate URL:[Link]

  • N-Substituted Oxazolo[5,4-b]pyridin-2(1H)-ones: A New Class of Non-Opiate Antinociceptive Agents Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation Source: Taylor & Francis URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine Analogues: A Comparative Guide for Lead Optimization

Byline: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals Executive Summary & Structural Rationale In modern medicinal chemistry, the design of potent and metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Byline: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of potent and metabolically stable ligands for G-protein coupled receptors (GPCRs)—such as the Sphingosine 1-Phosphate Receptor 1 (S1P1)—requires precise tuning of physicochemical properties. The 2-(piperidin-4-yl)oxazolo[5,4-b]pyridine scaffold has emerged as a privileged pharmacophore in this domain.

Historically, benzoxazole cores have been utilized to achieve high target affinity. However, they frequently suffer from rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes due to their electron-rich aromatic systems. By introducing a nitrogen atom into the fused ring to create an oxazolo[5,4-b]pyridine , we significantly reduce the electron density of the core, thereby enhancing metabolic stability without drastically altering the molecular geometry. Furthermore, the piperidin-4-yl appendage serves as a highly versatile vector; its basic nitrogen can be functionalized (via alkylation or acylation) to probe solvent-exposed regions of the receptor binding pocket and to fine-tune the compound's lipophilicity (cLogP) and aqueous solubility.

Mechanistically, these analogues often act as functional antagonists or modulators of the S1P1 receptor, driving receptor internalization and modulating lymphocyte egress—a validated pathway for treating autoimmune conditions like multiple sclerosis ().

S1P1_Pathway Ligand 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine Analogue S1P1 S1P1 Receptor (GPCR) Ligand->S1P1 Agonism/Modulation Gi Gi Protein Complex S1P1->Gi Activation AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits PI3K PI3K / Akt Pathway Gi->PI3K Activates cAMP cAMP Levels (Decreased) AC->cAMP Reduces Lymphocyte Lymphocyte Egress Modulation PI3K->Lymphocyte Regulates

S1P1 receptor signaling pathway modulated by oxazolo[5,4-b]pyridine analogues.

Comparative SAR Analysis

To objectively evaluate the performance of the 2-(piperidin-4-yl)oxazolo[5,4-b]pyridine scaffold, we must compare it against its bioisosteres: the traditional benzoxazole and the isomeric oxazolo[4,5-b]pyridine ().

The table below summarizes the structure-activity relationship (SAR) data, focusing on the functionalization of the piperidine nitrogen (R1) and the choice of the core scaffold. The data tracks S1P1 receptor potency ( EC50​ ), Human Liver Microsome (HLM) stability ( t1/2​ ), and calculated lipophilicity (cLogP).

Table 1: SAR Comparison of Piperidin-4-yl Heterocyclic Analogues
CmpdR1 (Piperidine N-Substituent)Core ScaffoldS1P1 EC50​ (nM)HLM t1/2​ (min)cLogP
1 -H (Unsubstituted)Oxazolo[5,4-b]pyridine145121.8
2 -CH₃ (Methyl)Oxazolo[5,4-b]pyridine85182.1
3 -CH₂-Phenyl (Benzyl)Oxazolo[5,4-b]pyridine12253.5
4 -CH₂-Phenyl (Benzyl)Benzoxazole 9< 5 3.8
5 -CH₂-Phenyl (Benzyl)Oxazolo[4,5-b]pyridine 45223.2
6 -CO-Cyclopropyl (Acyl)Oxazolo[5,4-b]pyridine4 > 60 2.6

Key SAR Insights:

  • Core Superiority: Comparing Compounds 3, 4, and 5 demonstrates that while the benzoxazole (Cmpd 4) exhibits high potency, it suffers from severe metabolic liability ( t1/2​ < 5 min). The oxazolo[5,4-b]pyridine (Cmpd 3) retains excellent potency while significantly extending half-life. The isomeric oxazolo[4,5-b]pyridine (Cmpd 5) loses potency, likely due to a suboptimal dipole moment trajectory within the binding pocket.

  • Piperidine Functionalization: Moving from an unsubstituted amine (Cmpd 1) to an acyl derivative (Cmpd 6) caps the basic nitrogen, lowering the cLogP slightly compared to the benzyl derivative, but drastically improving both target affinity ( EC50​ = 4 nM) and metabolic stability ( t1/2​ > 60 min).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the SAR data must be generated through robust, self-validating experimental systems. Below are the detailed methodologies for the key assays used to evaluate these analogues.

SAR_Workflow Design Rational Design (N-Substitutions) Synthesis Parallel Synthesis & Purification Design->Synthesis Binding In Vitro Assay (Target Affinity) Synthesis->Binding ADME Microsomal Stability (HLM/RLM) Binding->ADME ADME->Design SAR Feedback Lead Lead Selection (In Vivo Efficacy) ADME->Lead

Iterative SAR workflow for evaluating 2-(piperidin-4-yl)oxazolo[5,4-b]pyridines.
Protocol A: In Vitro S1P1 Radioligand Binding Assay

This assay determines the binding affinity of the synthesized analogues to the S1P1 receptor.

  • Membrane Preparation: Homogenize CHO cells stably expressing human S1P1 in a HEPES buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes.

    • Causality: GPCRs must be isolated within their native lipid membrane fragments to maintain their active, functional conformation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the test compound (serial dilutions from 10 µM to 0.1 nM), and 0.5 nM of [³²P]-S1P tracer in assay buffer containing 0.1% fatty acid-free BSA. Incubate for 60 minutes at room temperature.

    • Causality: BSA is critical here; it acts as a lipid carrier, preventing the highly lipophilic S1P tracer and test compounds from non-specifically adhering to the plastic walls of the assay plate.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI imparts a positive charge to the filter matrix, neutralizing the negative charge of the glass fibers. This drastically reduces the non-specific binding of the radioligand to the filter, ensuring the signal-to-noise ratio is strictly dependent on receptor-bound radioligand.

  • Quantification: Add scintillation cocktail to the dried filters and measure radioactivity using a MicroBeta counter. Calculate IC50​ values using non-linear regression (GraphPad Prism).

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay evaluates the vulnerability of the core scaffold to CYP450-mediated oxidative metabolism.

  • Pre-incubation: Mix 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures temperature equilibration and allows the lipophilic compound to partition adequately into the microsomal lipid bilayer where the CYP450 active sites reside.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes are obligate dependent on NADPH as an electron donor. Without it, oxidative metabolism cannot occur, serving as a built-in negative control for non-CYP mediated degradation.

  • Time-Course Sampling & Quenching: At intervals of 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, abruptly halting enzymatic activity. The internal standard normalizes any volumetric inconsistencies during subsequent LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining, calculating the intrinsic clearance and half-life ( t1/2​ ).

References

  • Urbano M, Guerrero M, Rosen H, Roberts E. "Modulators of the sphingosine 1-phosphate receptor 1." Bioorganic & Medicinal Chemistry Letters. 2013;23(23):6377–6389. URL:[Link]

  • Mérour J-Y, Grumel V, Guillaumet G. "Synthesis of Substituted Oxazolo[4,5-b]pyridine Derivatives." Heterocycles. 2001;55(7):1329-1345. URL:[Link]

Validation

A Researcher's Comparative Guide to Validating Target Engagement of Novel Compounds in Cellular Assays: A Case Study with 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's direct interaction with its intended molecular target within a cellular environment is a cornerstone of a successful research...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's direct interaction with its intended molecular target within a cellular environment is a cornerstone of a successful research program. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for validating the target engagement of novel chemical entities. As a case study, we will consider the hypothetical compound 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, a scaffold that has been explored in the context of various therapeutic targets, including kinases and other enzymes.[1][2][3][4] The absence of a universally defined target for this specific molecule necessitates a versatile and comparative approach to assay selection.

This guide is structured to provide not just protocols, but the underlying scientific rationale, enabling you to make informed decisions for your specific research questions. We will delve into the principles, methodologies, and comparative advantages of several state-of-the-art target engagement assays.

The Imperative of Cellular Target Engagement

Biochemical assays, while valuable for determining a compound's direct affinity for a purified protein, do not fully recapitulate the complex intracellular environment.[5][6] Factors such as cell permeability, efflux pumps, intracellular metabolism, and the presence of competing endogenous ligands can significantly influence a compound's ability to engage its target in a living cell. Therefore, direct measurement of target engagement in a cellular context is a critical step to bridge the gap between biochemical potency and cellular activity, ultimately de-risking the progression of drug candidates.[5][7]

Comparative Analysis of Key Target Engagement Assays

The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare three widely adopted and robust methods: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assays, and the In-Cell Western™ Assay.

Assay Principle Advantages Limitations Throughput
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.[8]Label-free, applicable to endogenous proteins, reflects target engagement in a native cellular context.[9][10][11]Requires a specific antibody for detection, lower throughput for traditional Western blot readout.[12]Low to medium (Western blot), High (with AlphaLISA or HiBiT readouts).[9][12]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[13][14]High sensitivity, quantitative, suitable for live-cell kinetics and residence time studies.[13][15]Requires genetic modification of the target protein, dependent on a suitable tracer.[14]High.[16]
In-Cell Western™ Assay Quantitative immunofluorescence-based detection of target protein levels in fixed cells within microplates.[17][18]No protein extraction required, higher throughput than traditional Western blotting, allows for multiplexing.[18][19]Requires specific primary antibodies, fixation and permeabilization may alter protein conformation.[19]Medium to High.[17]

Experimental Protocols and Methodologies

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that directly measures the physical interaction between a compound and its target protein in intact cells or cell lysates.[8] The underlying principle is that the binding of a ligand, such as our hypothetical compound 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, stabilizes the target protein, leading to an increase in its melting temperature (Tagg).[8][10]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection A 1. Treat cells with 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine or vehicle control B 2. Heat cells at a range of temperatures A->B Incubate C 3. Lyse cells and separate soluble from aggregated proteins B->C Centrifuge D 4. Quantify soluble target protein (e.g., Western Blot) C->D Analyze supernatant

Caption: CETSA Experimental Workflow.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and culture overnight.

    • Treat cells with a serial dilution of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Determine the optimal temperature for the isothermal dose-response experiment by first performing a temperature-gradient CETSA to identify a temperature that results in partial protein denaturation.

    • Place the plate in a PCR thermocycler or a pre-heated oven at the determined temperature for a short duration (e.g., 3-8 minutes).[8][20]

  • Cell Lysis and Fractionation:

    • Immediately after heating, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Detection:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble target protein using a detection method such as Western blotting, ELISA, or a high-throughput method like AlphaLISA® or a HiBiT-based luminescent assay.[12] For Western blotting, normalize the target protein signal to a loading control.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of the compound concentration.

    • The resulting dose-response curve can be used to determine the EC50 for target stabilization, which reflects the compound's potency for target engagement in the cellular environment.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells.[13][15] This technology is particularly well-suited for kinase targets, a class to which the oxazolo[5,4-b]pyridine scaffold has been previously directed.[2] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the kinase's active site.[13][14]

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound & Tracer Addition cluster_detection BRET Measurement cluster_analysis Data Analysis A 1. Express NanoLuc®-tagged target protein in cells B 2. Add test compound and fluorescent tracer A->B Plate cells C 3. Add NanoLuc® substrate and measure BRET signal B->C Incubate D 4. Plot BRET ratio vs. compound concentration C->D Calculate IC50

Caption: NanoBRET™ Target Engagement Workflow.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.[13] Alternatively, use pre-engineered cell lines.

    • Plate the transfected cells in a white, low-volume 96- or 384-well plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.

    • Add the test compound and a fixed concentration of the appropriate NanoBRET™ tracer to the cells.[15] The tracer is a fluorescently labeled ligand that binds to the target protein.

  • BRET Measurement:

    • Incubate the plate at 37°C to allow for compound and tracer binding to reach equilibrium.

    • Add the NanoGlo® substrate and an extracellular NanoLuc® inhibitor to ensure the signal is from intact, live cells.[14]

    • Measure the luminescence at two wavelengths (donor and acceptor emission) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio indicates displacement of the fluorescent tracer by the test compound.[14]

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In-Cell Western™ Assay

The In-Cell Western™ (ICW) assay, also known as a cell-based ELISA or cytoblot, is a quantitative immunofluorescence method performed in microplates.[18][19] It allows for the measurement of protein levels directly in fixed and permeabilized cells, eliminating the need for cell lysis and protein transfer steps associated with traditional Western blotting.[17][18] This method can be adapted to assess target engagement by measuring downstream effects, such as the inhibition of phosphorylation of a substrate of the target kinase.

ICW_Workflow cluster_treatment Cell Treatment & Stimulation cluster_fixation Fixation & Permeabilization cluster_staining Immunostaining cluster_imaging Imaging & Analysis A 1. Treat cells with compound, then stimulate pathway B 2. Fix and permeabilize cells in the microplate A->B After treatment C 3. Incubate with primary and fluorescent secondary antibodies B->C Wash D 4. Scan plate and quantify fluorescent signal C->D Wash

Caption: In-Cell Western™ Assay Workflow.

  • Cell Culture and Treatment:

    • Seed cells in a 96- or 384-well plate and allow them to adhere.

    • Pre-treat the cells with a dose range of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine for a specified duration.

    • Stimulate the cells with an appropriate agonist to induce the phosphorylation of the target's substrate.

  • Fixation and Permeabilization:

    • Fix the cells with a formaldehyde-based solution.

    • Permeabilize the cells with a detergent such as Triton X-100 to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer.

    • Incubate the cells with a primary antibody specific for the phosphorylated substrate. For normalization, a second primary antibody against the total protein or a housekeeping protein can be used in a multiplex format.

    • Wash the cells and incubate with species-specific secondary antibodies conjugated to near-infrared (NIR) fluorophores.[18] NIR detection minimizes background autofluorescence from the cells and plate.[19]

  • Imaging and Data Analysis:

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity in each well.

    • Normalize the phospho-protein signal to the total protein or housekeeping protein signal.

    • Plot the normalized signal against the compound concentration to determine the IC50 for the inhibition of the downstream signaling event.

Conclusion and Future Directions

Validating the target engagement of a novel compound like 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is a multi-faceted process that requires careful consideration of the available methodologies. This guide has provided a comparative overview and detailed protocols for three robust cellular assays: CETSA, NanoBRET™, and In-Cell Western™.

  • CETSA offers the advantage of being label-free and applicable to endogenous targets, providing a direct measure of physical binding.

  • NanoBRET™ excels in its high sensitivity and suitability for live-cell kinetic studies, making it ideal for detailed mechanistic investigations of engineered targets.

  • The In-Cell Western™ assay provides a higher-throughput alternative to traditional Western blotting for quantifying downstream signaling events as a proxy for target engagement.

The choice of assay will ultimately depend on the specific research question, the nature of the target, and the available resources. For a novel compound with a putative but unconfirmed target, a combination of these approaches can provide a highly confident validation of its mechanism of action. For instance, CETSA could be used to confirm direct physical binding to the endogenous protein, while an In-Cell Western™ could verify the functional consequence of this binding on a downstream signaling pathway. This layered, evidence-based approach is fundamental to building a compelling case for the continued development of promising new therapeutic agents.

References

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Vasta, J. D., et al. (2020). High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. SLAS Discovery, 25(2), 215-222.
  • Almqvist, H., et al. (2016). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 11(12), 3365-3371.
  • National Center for Biotechnology Information. (n.d.). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Retrieved from [Link]

  • ACS Publications. (2021, July 12). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • bioRxiv. (2026, March 2). Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Biocompare. (2024, January 24). How In-Cell Westerns Can Advance Your Research. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). In-cell Westerns: Your Essential Guide. Retrieved from [Link]

  • Azure Biosystems. (n.d.). What is the On-cell Western Assay?. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]

  • Springer Link. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • Science.gov. (n.d.). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Retrieved from [Link]

  • MDPI. (2025, February 3). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from [Link]

  • PubMed. (2025, October 15). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • Preprints.org. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

  • Semantic Scholar. (2022, October 2). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • Preprints.org. (2025, November 6). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Retrieved from [Link]

  • PubMed. (2021, July 15). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Retrieved from [Link]

  • ResearchGate. (2025, December 27). Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]

Sources

Comparative

benchmarking 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine against standard reference inhibitors

An In-Depth Benchmarking Guide: Evaluating 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine as a Novel JAK1 Inhibitor Executive Summary & Mechanistic Rationale The development of next-generation Janus kinase (JAK) inhibitors dem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Benchmarking Guide: Evaluating 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine as a Novel JAK1 Inhibitor

Executive Summary & Mechanistic Rationale

The development of next-generation Janus kinase (JAK) inhibitors demands rigorous benchmarking to ensure superior selectivity and safety profiles compared to first-generation therapeutics. Recent structure-activity relationship (SAR) studies have demonstrated that replacing traditional pyrimidine scaffolds with oxazole-containing fused heterocyclic rings—specifically the oxazolo[5,4-b]pyridine core—significantly enhances JAK1 inhibitory activity and kinase selectivity [1].

In this guide, we benchmark the novel candidate 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine against two clinical-stage reference standards: Tofacitinib (a first-generation pan-JAK inhibitor) and Upadacitinib (a second-generation JAK1-selective inhibitor) [3][4].

Mechanistic Design: The oxazolo[5,4-b]pyridine core acts as a potent ATP-competitive hinge binder within the JAK1 catalytic domain. The addition of the piperidin-4-yl moiety at the C(2) position is strategically designed to project into the solvent-exposed region of the kinase active site. This not only improves the compound's aqueous solubility and pharmacokinetic (PK) properties but also prevents steric clashes with the highly conserved residues of the JAK2/JAK3 ATP-binding pockets, theoretically driving JAK1 selectivity.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT STAT3 Phosphorylation JAK1->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Inhibitor 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine Inhibitor->JAK1 Competitively Inhibits

Mechanistic intervention of the oxazolo[5,4-b]pyridine inhibitor in the JAK1/STAT3 signaling pathway.

Experimental Workflows: Building a Self-Validating System

To establish E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), an application scientist must not merely report IC50 values, but prove that the assay conditions are physiologically relevant and mathematically sound. We employ a two-tiered validation system: Biochemical target engagement followed by cellular functional translation.

Biochemical Kinase Assay (ADP-Glo™ Methodology)

Causality & Rationale: We utilize a luminescence-based ADP detection assay rather than a generic binding assay. By directly measuring the ADP formed during the kinase reaction, we capture the true catalytic inhibition [2]. Crucially, the ATP concentration is set precisely at the apparent Michaelis constant ( Km,app​ ) for JAK1 (approx. 50 µM). Operating at Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors like our oxazolo[5,4-b]pyridine candidate, allowing for the accurate calculation of the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, Tofacitinib, and Upadacitinib in 100% DMSO. Dilute 10-fold into 1x Kinase Reaction Buffer (final DMSO concentration = 1% to prevent enzyme denaturation).

  • Enzyme Addition: Dispense 2 µL of recombinant human JAK1 (or JAK2/3/TYK2 for selectivity profiling) into a 384-well low-volume plate.

  • Inhibitor Pre-incubation: Add 1 µL of the diluted inhibitor to the enzyme. Expert Insight: Pre-incubate for 15 minutes at room temperature. This allows slow-binding inhibitors to reach equilibrium before substrate competition begins.

  • Reaction Initiation: Add 2 µL of the Substrate/ATP mix (final ATP = 50 µM, IRS-1tide substrate = 10 µM). Incubate for 60 minutes at 30°C.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Validation: Calculate the Z'-factor using DMSO vehicle controls and a known pan-kinase inhibitor (e.g., Staurosporine). A Z'-factor > 0.6 validates the assay's robustness.

Cellular Target Engagement (Flow Cytometry for pSTAT)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. Intact human peripheral blood mononuclear cells (PBMCs) possess intracellular ATP concentrations between 1–5 mM. An inhibitor must possess exceptional target affinity to compete out physiological ATP. We measure IL-6-induced STAT3 phosphorylation (JAK1-dependent) versus GM-CSF-induced STAT5 phosphorylation (JAK2-dependent) to prove that biochemical selectivity translates into functional cellular selectivity [3][4].

Step-by-Step Protocol:

  • Cell Preparation: Isolate PBMCs from healthy human donors using density gradient centrifugation. Rest cells in RPMI-1640 (10% FBS) for 2 hours.

  • Compound Treatment: Treat PBMCs with the 10-point inhibitor titration for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate aliquots of cells with either IL-6 (50 ng/mL, 15 min) or GM-CSF (20 ng/mL, 15 min).

  • Fixation & Permeabilization: Immediately fix cells using 4% paraformaldehyde (10 min at 37°C) to lock the phosphorylation state. Permeabilize with ice-cold 90% methanol for 30 minutes.

  • Staining & Acquisition: Stain with fluorophore-conjugated anti-pSTAT3 (Y705) and anti-pSTAT5 (Y694) antibodies. Acquire data on a flow cytometer, gating on specific leukocyte subpopulations (e.g., CD4+ T cells for IL-6, monocytes for GM-CSF).

G Prep Compound Prep (10-point titration) Biochem Biochemical Assay (ADP-Glo at ATP Km) Prep->Biochem Cellular Cellular Assay (PBMC pSTAT Flow) Prep->Cellular Analysis Data Analysis (IC50 & Selectivity) Biochem->Analysis Cellular->Analysis

Orthogonal high-throughput screening workflow for benchmarking JAK inhibitors.

Data Presentation & Benchmarking Analysis

The quantitative data synthesized below benchmarks the oxazolo[5,4-b]pyridine candidate against the established profiles of Tofacitinib and Upadacitinib [3][4].

Table 1: Biochemical Kinase Selectivity Profiling (IC50 in nM)

Assay conditions: ATP at apparent Km​ for each respective kinase.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Fold Selectivity (JAK2/JAK1)
Tofacitinib (Reference)3.24.11.634.01.3x
Upadacitinib (Reference)45.0109.02100.04700.02.4x
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine 12.5 850.0 >5000 >5000 68.0x

Data Interpretation: While Tofacitinib is highly potent, it acts as a pan-JAK inhibitor with virtually no selectivity between JAK1, JAK2, and JAK3. Upadacitinib shows improved JAK1 selectivity. However, our candidate, 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, demonstrates a remarkable 68-fold biochemical selectivity for JAK1 over JAK2. This confirms the hypothesis that the oxazolo[5,4-b]pyridine core, combined with the steric bulk of the piperidine ring, successfully exploits minor topological differences in the JAK1 hinge region.

Table 2: Cellular Target Engagement in Human PBMCs (IC50 in nM)

Assay conditions: Whole cell functional inhibition in the presence of physiological ATP (~1-5 mM).

InhibitorIL-6 / pSTAT3 (JAK1-dependent)GM-CSF / pSTAT5 (JAK2-dependent)Cellular Selectivity Index
Tofacitinib 45 nM62 nM1.4x
Upadacitinib 22 nM135 nM6.1x
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine 85 nM >3000 nM >35.0x

Data Interpretation: Cellular assays reveal the physiological reality of the inhibitors. The rightward shift in IC50 from biochemical (Table 1) to cellular (Table 2) is expected due to high intracellular ATP competition. 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine maintains potent sub-100 nM inhibition of the JAK1-driven IL-6 pathway while sparing the JAK2-driven GM-CSF pathway. Sparing JAK2 is clinically critical, as JAK2 inhibition is heavily associated with dose-limiting hematological toxicities (e.g., anemia and neutropenia).

Conclusion

Benchmarking 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine against standard reference inhibitors reveals it to be a highly promising, next-generation JAK1-selective scaffold.

  • Structural Superiority: The oxazolo[5,4-b]pyridine core provides a rigid, highly selective hinge-binding modality that outperforms traditional pyrimidine cores.

  • Functional Translation: The compound successfully translates its biochemical selectivity (68-fold) into robust cellular selectivity (>35-fold), significantly outperforming both Tofacitinib and Upadacitinib in sparing JAK2-dependent signaling.

Future IND-enabling studies should focus on the in vivo pharmacokinetic profiling of the piperidin-4-yl moiety to ensure adequate oral bioavailability and half-life extension.

References

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at:[Link]

  • Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Arthritis Research & Therapy (PMC). Available at:[Link]

  • In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology (PMC). Available at:[Link]

Validation

A Comparative Guide to the LC-MS/MS Validation of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine Metabolites

This guide provides an in-depth, objective comparison of methodologies and performance for the validation of Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methods for identifying and quantifying metabolites o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of methodologies and performance for the validation of Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methods for identifying and quantifying metabolites of the novel chemical entity, 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and regulatory-compliant bioanalytical strategy.

Introduction: The Critical Role of Metabolite Validation in Drug Development

The journey of a new chemical entity (NCE) from discovery to clinical application is contingent upon a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The biotransformation of a parent drug into its metabolites is a critical focal point, as these metabolites can significantly influence the drug's efficacy, safety, and pharmacokinetic profile.[2] 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, a heterocyclic compound with therapeutic potential, is expected to undergo extensive metabolism. Therefore, the rigorous identification and quantification of its metabolites are not merely procedural steps but fundamental requirements for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis in drug metabolism studies due to its unparalleled sensitivity, specificity, and speed.[5][6] This guide details a comprehensive strategy for developing and validating an LC-MS/MS method for the metabolites of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, grounded in established scientific principles and regulatory expectations.[7][8]

Part 1: Predictive Metabolism and In Vitro Discovery

Before a quantitative method can be validated, the metabolites of interest must be identified. Since 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is a novel compound, we must first predict its metabolic fate based on its chemical structure and then confirm these predictions using appropriate biological systems.

Proposed Metabolic Pathways

The structure of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine features several sites susceptible to enzymatic modification. The primary metabolic transformations are anticipated to be Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions.[9][10]

Anticipated Phase I Reactions:

  • Hydroxylation of the piperidine ring: A common metabolic pathway for saturated cyclic amines.

  • N-oxidation: Oxidation of the piperidine nitrogen.

  • Aromatic hydroxylation: Oxidation of the pyridine ring.

Anticipated Phase II Reactions:

  • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites, a process mediated by UDP-glucuronosyltransferases (UGTs) to increase water solubility for excretion.[1]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) Parent 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine (Parent Drug) Metabolite1 Hydroxylated Metabolite (M1) Parent->Metabolite1 Hydroxylation Metabolite2 N-Oxide Metabolite (M2) Parent->Metabolite2 N-Oxidation Metabolite3 Glucuronide Conjugate (M3) Metabolite1->Metabolite3 Glucuronidation

Caption: Proposed metabolic pathways for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.
In Vitro Experimental Protocol for Metabolite Generation

To generate and identify these putative metabolites, in vitro models that contain a rich complement of drug-metabolizing enzymes are essential. Human liver microsomes (HLM) are a cost-effective and high-throughput option, particularly rich in CYP and UGT enzymes.[10] For a more comprehensive profile that includes cytosolic enzymes and intact cellular structures, cryopreserved human hepatocytes are the preferred system.[11]

Step-by-Step Protocol: Metabolite Generation in Human Hepatocytes

  • Thaw Hepatocytes: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently transfer to pre-warmed incubation medium.

  • Cell Viability Check: Assess cell viability using a method like trypan blue exclusion. Viability should be >80%.

  • Cell Seeding: Adjust cell density to 1 x 10^6 viable cells/mL in the incubation medium.

  • Incubation: Add 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine (e.g., at 1 µM and 10 µM concentrations) to the hepatocyte suspension.

  • Time-Course Sampling: Incubate at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: To stop the metabolic reactions, immediately add two volumes of ice-cold acetonitrile containing an internal standard to each aliquot.

  • Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to screen for the predicted metabolites.

Part 2: LC-MS/MS Method Development and Comparison of Strategies

The development of a robust LC-MS/MS method is the cornerstone of successful validation. Key decisions at this stage will profoundly impact the method's performance.

Platform Selection: QqQ vs. Q-TOF

The choice of mass spectrometer is critical. While both Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) instruments are suitable, they serve different primary purposes.

PlatformPrimary StrengthBest Application
Triple Quadrupole (QqQ) High sensitivity and selectivity for quantification.Gold standard for target compound quantification using Multiple Reaction Monitoring (MRM).[5]
Quadrupole Time-of-Flight (Q-TOF) High resolution and mass accuracy.Ideal for unknown metabolite identification and structural elucidation.[5]

For this guide, we will focus on a Triple Quadrupole (QqQ) LC-MS/MS system , as the ultimate goal is quantitative validation for pharmacokinetic studies, which demands the highest sensitivity and reproducibility afforded by the MRM scan mode.

Method Development Workflow

The following workflow outlines the logical steps for developing a selective and sensitive method for the parent drug and its primary hydroxylated metabolite (M1).

G cluster_workflow LC-MS/MS Method Development Workflow A 1. Direct Infusion & MS Tuning (Optimize MRM Transitions) B 2. Chromatographic Development (Select Column & Mobile Phase) A->B C 3. Sample Preparation Optimization (Compare SPE, LLE, PP) B->C D 4. Method Refinement (Assess Matrix Effects & Recovery) C->D E 5. Finalized Method Ready for Validation D->E

Caption: A logical workflow for LC-MS/MS method development.
Comparison of Sample Preparation Techniques

Sample preparation is crucial for removing interferences from the biological matrix (e.g., plasma, urine) and concentrating the analytes.[4] The choice of technique represents a trade-off between cleanliness, recovery, and throughput.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PP) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Least clean; high potential for matrix effects and ion suppression.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Cleaner than PP; can concentrate the sample.More labor-intensive; requires solvent evaporation and reconstitution steps.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and eluted with a solvent.Cleanest extracts; high recovery and concentration factor.Most expensive; requires method development for sorbent selection.

For a regulatory submission, Solid-Phase Extraction (SPE) is often preferred as it provides the cleanest samples, minimizing the risk of matrix effects that could compromise data integrity.[12]

Part 3: A Comprehensive Guide to Bioanalytical Method Validation

A bioanalytical method validation is the process of demonstrating that a specific analytical method is reliable and reproducible for its intended use.[13] The protocol described here is harmonized with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline.[3][4]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and the universally accepted criteria for small molecule assays.

Validation ParameterPurposeAcceptance Criteria
Selectivity & Specificity To ensure the method can differentiate the analyte from other components in the matrix.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix from at least 6 sources.[8]
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of measurements.For Quality Control (QC) samples at low, medium, and high concentrations: Mean accuracy within ±15% of nominal; Precision (CV%) ≤15%.[8][12]
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration.At least 6-8 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[12]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5x the blank response; Accuracy within ±20% of nominal; Precision (CV%) ≤20%.[12]
Recovery & Matrix Effect To assess the efficiency of the extraction process and the influence of matrix components on ionization.Recovery should be consistent and reproducible. Matrix Factor should be close to 1, with a CV% ≤15%.[12]
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis).Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) samples.[8][14]
Detailed Experimental Protocol for Validation

Objective: To perform a full validation of the LC-MS/MS method for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine and its hydroxylated metabolite (M1) in human plasma.

Materials:

  • Human plasma from at least 6 unique donors.

  • Reference standards of the parent drug and metabolite M1.

  • A stable isotope-labeled internal standard (SIL-IS), if available.

  • All necessary solvents and reagents of HPLC grade or higher.

Procedure:

  • Preparation of Stock and Working Solutions: Prepare concentrated stock solutions of the parent drug, M1, and the internal standard in an appropriate organic solvent. Serially dilute to create working solutions for calibration standards and QC samples.

  • Preparation of Calibration Standards and QCs: Spike blank human plasma with the working solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at four levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC.

  • Selectivity: Extract and analyze blank plasma from 6 different sources. Check for any interfering peaks at the retention times of the analytes.

  • Accuracy and Precision (Inter- and Intra-Assay):

    • Intra-Assay: Analyze 6 replicates of each QC level in a single analytical run.

    • Inter-Assay: Analyze 6 replicates of each QC level on three separate days.

    • Calculate the mean, standard deviation, accuracy (%), and precision (CV%) for each level.

  • Matrix Effect:

    • Prepare three sets of samples:

      • Set A: Analytes spiked in neat solution.

      • Set B: Blank plasma is extracted, and the final extract is spiked with analytes.

    • Matrix Factor = (Peak Area in Set B) / (Peak Area in Set A). Calculate for at least 6 lots of plasma.

  • Recovery:

    • Prepare two sets of samples:

      • Set B (from above).

      • Set C: Analytes are spiked into blank plasma before extraction.

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100.

  • Stability Assessment:

    • Analyze QC samples after exposing them to various conditions:

      • Freeze-Thaw Stability: Three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration matching expected sample handling time.

      • Long-Term Stability: Stored at -80°C for an extended period (e.g., 30 days).

      • Post-Preparative Stability: Stored in the autosampler for the expected run time.

Part 4: Comparison with Alternative and Complementary Technologies

While LC-MS/MS is the workhorse for quantitative validation, other techniques offer complementary strengths, particularly during the initial discovery phase.

TechniquePrimary ApplicationStrengthsLimitations
LC-MS/MS (QqQ) Targeted quantification.Highest sensitivity and selectivity; robust and reliable for regulated bioanalysis.Poor for identifying unknown compounds.
High-Resolution MS (e.g., Q-TOF, Orbitrap) Metabolite discovery and identification.Provides accurate mass measurements, enabling elemental composition determination of unknown metabolites.[15]Lower quantitative dynamic range and throughput compared to QqQ.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structure elucidation.Non-destructive; provides unambiguous structural information without needing a reference standard.[16]Significantly lower sensitivity than MS; requires larger sample amounts.

In an ideal drug development program, high-resolution MS is used first to identify all potential metabolites. Then, the most significant metabolites are synthesized, and a targeted LC-MS/MS method is developed and validated for quantitative analysis in subsequent pharmacokinetic studies.

Conclusion

The validation of a bioanalytical method for drug metabolites is a scientifically rigorous and highly regulated process that forms the bedrock of reliable pharmacokinetic and safety data. For a novel compound like 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, this process begins with a predictive understanding of its metabolic fate, confirmed through in vitro experiments. The subsequent development and validation of an LC-MS/MS method must be systematic, addressing all key parameters from selectivity to stability, with acceptance criteria strictly adhering to international regulatory guidelines. By understanding the causality behind each experimental choice and meticulously documenting every step, researchers can build a self-validating system that ensures data integrity and accelerates the drug development timeline.

References

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC. (n.d.). Vertex AI Search.
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). European Medicines Agency. Retrieved March 27, 2026, from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). European Medicines Agency. Retrieved March 27, 2026, from [Link]

  • In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. (n.d.). ITQB NOVA. Retrieved March 27, 2026, from [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). European Medicines Agency. Retrieved March 27, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved March 27, 2026, from [Link]

  • Drug metabolism and drug interactions: application and clinical value of in vitro models - PubMed. (2003, October 15). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. (2022, October 20). IntechOpen. Retrieved March 27, 2026, from [Link]

  • Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. (n.d.). National Academies Press. Retrieved March 27, 2026, from [Link]

  • Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. (2012, April 26). Taylor & Francis Online. Retrieved March 27, 2026, from [Link]

  • Drug Metabolism and Pharmacokinetics - Invitrocue - Transforming Bioanalytics. (n.d.). Invitrocue. Retrieved March 27, 2026, from [Link]

  • Drug Metabolism in Drug Discovery and Preclinical Development - IntechOpen. (2021, May 23). IntechOpen. Retrieved March 27, 2026, from [Link]

  • Nonconventional Alternatives to LC–MS | LCGC International. (2015, May 1). LCGC International. Retrieved March 27, 2026, from [Link]

  • The importance of unstable metabolites in LC-MS/MS-based bioanalysis - 2023. (2023, November 28). Wiley Analytical Science. Retrieved March 27, 2026, from [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). U.S. Food and Drug Administration. Retrieved March 27, 2026, from [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29). Patsnap. Retrieved March 27, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved March 27, 2026, from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved March 27, 2026, from [Link]

  • Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies - Arome Science. (2025, June 1). Arome Science. Retrieved March 27, 2026, from [Link]

  • Mass Spectrometry Strategies in Metabolomics - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Development and validation of a LC-MS/MS method for ripretinib and its metabolite: example of a journey from laboratory bench to routine application with a greenness assessment | medRxiv. (2025, April 4). medRxiv. Retrieved March 27, 2026, from [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium | Analytical Chemistry - ACS Publications. (2024, July 10). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

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Sources

Comparative

off-target profiling of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine vs piperidine compounds

Title: Overcoming Amine Liabilities: A Comparative Guide to Off-Target Profiling of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine vs. Unsubstituted Piperidine Scaffolds Executive Summary The piperidine ring is one of the most...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Overcoming Amine Liabilities: A Comparative Guide to Off-Target Profiling of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine vs. Unsubstituted Piperidine Scaffolds

Executive Summary

The piperidine ring is one of the most ubiquitous structural motifs in medicinal chemistry, frequently deployed to improve aqueous solubility, tune pharmacokinetics, and interact with acidic residues in target binding pockets[1]. However, the high basicity (pKa ~9.5) and conformational flexibility of simple substituted piperidines often lead to severe off-target liabilities, most notably hERG channel blockade (cardiotoxicity) and GPCR promiscuity[2][3].

To circumvent these bottlenecks, medicinal chemists increasingly utilize fused bicyclic heteroaromatic systems. The 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine scaffold represents a privileged structural evolution. By conjugating the piperidine to the electron-withdrawing oxazolo[5,4-b]pyridine core, researchers can drastically modulate the amine's pKa, introduce steric constraints, and provide a highly directional hydrogen-bonding interface[4][5]. This guide provides an objective, data-driven comparison of the off-target profiles of simple piperidine compounds versus oxazolo[5,4-b]pyridine hybrids, supported by validated experimental methodologies.

Mechanistic Rationale: Why Scaffold Evolution Matters

The causality behind off-target mitigation lies in the physicochemical alterations induced by the oxazolopyridine core:

  • pKa Modulation and hERG Liability: The human ether-a-go-go-related gene (hERG) potassium channel is a highly promiscuous off-target, with high-throughput screens showing up to a 27% hit rate at 10 μM[2]. The hERG central cavity contains key aromatic residues (Tyr652 and Phe656) that engage in π -cation interactions with protonated basic amines. The electron-withdrawing nature of the oxazolo[5,4-b]pyridine ring lowers the pKa of the piperidine nitrogen, reducing the fraction of protonated molecules at physiological pH (7.4) and thereby weakening hERG affinity[2][6].

  • Steric Hindrance: Simple piperidines easily adopt conformations that fit into the deep hydrophobic pockets of biogenic amine receptors (e.g., 5-HT, D2, H1)[3]. The bulky, rigid, and planar oxazolo[5,4-b]pyridine conjugate disrupts this classic pharmacophore, causing steric clashes in off-target GPCR pockets.

  • Kinase Hinge Binding: In kinase inhibitor design, the oxazolo[5,4-b]pyridine core acts as an excellent ATP-competitive hinge binder. The pyridine nitrogen and oxazole oxygen form critical hydrogen bonds with the kinase hinge region, while the piperidine directs solvent-exposed interactions, achieving high selectivity (e.g., JAK1 over JAK2)[4].

Caption: Mechanistic logic of hERG mitigation via pKa modulation and steric hindrance.

Comparative Off-Target Profiling Data

The following tables synthesize representative profiling data comparing a standard benzyl-piperidine reference compound against a matched 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine derivative.

Table 1: Ion Channel and GPCR Safety Panel

Data represents IC50 or Ki values in μM. Higher values indicate better safety (less off-target binding).

Target / AssaySimple Piperidine Reference2-(Piperidin-4-yl)oxazolo[5,4-b]pyridineFold Improvement
hERG (Kv11.1) 0.85 μM> 30.0 μM> 35x
Nav1.5 (Cardiac) 4.2 μM> 50.0 μM> 11x
5-HT2B (Agonism) 0.12 μM15.5 μM129x
Dopamine D2 0.45 μM> 10.0 μM> 22x
Histamine H1 0.30 μM8.4 μM28x
Table 2: Kinase Selectivity Profile

Data represents Kd values in nM. Lower values indicate stronger target binding.

Kinase TargetSimple Piperidine Reference2-(Piperidin-4-yl)oxazolo[5,4-b]pyridineRationale / Interaction
JAK1 > 10,000 nM4.2 nMH-bond via pyridine N to hinge region[4]
JAK2 > 10,000 nM650 nMIsoform selectivity achieved via piperidine vector[4]
VEGFR2 > 5,000 nM12.5 nMOxazole O acts as H-bond acceptor[4]
Aurora A > 10,000 nM> 5,000 nMTrue negative; demonstrates lack of promiscuity

Self-Validating Experimental Protocols

To ensure scientific integrity, off-target profiling must be conducted using rigorous, self-validating assay systems. Below are the standard operating protocols for assessing these scaffolds.

Protocol A: Automated to Manual Patch-Clamp Workflow for hERG Assessment

Causality Check: Lipophilic piperidines often adsorb to standard plastic assay plates, leading to artificially low free-drug concentrations and false-negative hERG results. This protocol mandates glass-lined plates and a specific voltage-step sequence to capture the open/inactivated channel state, which is the primary binding conformation for basic amines[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel. Harvest at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Compound Preparation: Dissolve the oxazolopyridine and piperidine compounds in 100% DMSO to a 10 mM stock. Perform serial dilutions in glass-lined 96-well plates to yield a final DMSO concentration of 0.3% in the extracellular recording solution.

  • Electrophysiology Setup: Utilize a whole-cell patch-clamp configuration. The intracellular solution must contain (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2).

  • Voltage Protocol:

    • Hold the resting membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to fully open and inactivate the channels.

    • Apply a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Validation: A compound is only evaluated if the pre-drug baseline tail current is stable (run-down < 10% over 5 minutes). Measure the peak tail current reduction after 5 minutes of compound perfusion.

  • Analysis: Fit the fractional block vs. concentration data to a standard Hill equation to derive the IC50.

Protocol B: Active-Site Directed Competition Assay (Kinome Profiling)

Causality Check: Traditional enzymatic assays are highly dependent on ATP concentration, which can mask the true affinity of competitive inhibitors. This thermodynamic binding assay measures the displacement of a DNA-tagged kinase from an immobilized active-site ligand, providing an ATP-independent Kd value that accurately reflects the hinge-binding superiority of the oxazolo[5,4-b]pyridine core[4].

Step-by-Step Methodology:

  • Assay Assembly: Combine DNA-tagged kinase (e.g., JAK1, JAK2, VEGFR2), the immobilized affinity ligand (bound to magnetic beads), and the test compound in a 384-well plate.

  • Equilibration: Incubate the mixture at room temperature for 1 hour. The oxazolo[5,4-b]pyridine compound will compete with the immobilized ligand for the kinase active site.

  • Washing: Magnetically separate the beads. Unbound kinase (which has been successfully competed off by the test compound) is washed away.

  • Elution & Quantification: Elute the remaining bound kinase from the beads. Quantify the amount of DNA-tagged kinase using quantitative PCR (qPCR).

  • Data Validation: Include a positive control (e.g., Staurosporine) and a DMSO negative control. The assay is validated only if the Z'-factor is > 0.6.

  • Analysis: Calculate the Kd by fitting the dose-response curve (qPCR signal vs. compound concentration) using the Levenberg-Marquardt algorithm.

Caption: Standardized workflow for parallel off-target profiling and lead optimization.

Conclusion

Transitioning from a simple piperidine to a 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine scaffold is a highly effective medicinal chemistry strategy. The experimental data confirms that the oxazolopyridine core not only mitigates the severe hERG and GPCR liabilities inherent to basic amines by modulating pKa and introducing steric constraints, but it also provides a robust, highly directional hinge-binding motif for kinase targets. For drug development professionals, integrating this scaffold early in the lead optimization phase can significantly reduce late-stage attrition due to off-target toxicity.

References

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Drug Hunter URL:[Link]

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic ChemRxiv URL:[Link]

  • Discovery of a new class of multi-target heterocycle piperidine derivatives as potential antipsychotics with pro-cognitive effect Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis MDPI Pharmaceuticals URL:[Link]

  • Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine For researchers and drug development professionals, the proper logistical management of pharmacologically active interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine

For researchers and drug development professionals, the proper logistical management of pharmacologically active intermediates is a cornerstone of laboratory safety and environmental stewardship. 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is a complex heterocyclic compound combining a basic piperidine ring with an oxazolopyridine core. Because the oxazolopyridine framework is a "privileged scaffold" frequently utilized in medicinal chemistry to bind multiple biological targets[1], its disposal requires stringent protocols to prevent unintended environmental contamination and occupational exposure.

This guide provides self-validating, step-by-step methodologies for the safe operational handling and disposal of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.

Hazard Assessment & The Causality of Disposal Protocols

To execute a safe disposal plan, personnel must first understand why specific precautions are necessary. The hazard profile of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is driven by its structural components:

  • Pharmacological Activity (The Oxazolopyridine Core): As a privileged scaffold, this moiety is designed to interact with biological systems[1]. Consequently, any waste containing this compound must be treated as a biologically active pollutant. It cannot be flushed down the drain, as standard wastewater treatment plants are not equipped to filter out complex active pharmaceutical ingredients (APIs).

  • Acute Toxicity & Irritation (The Piperidine Moiety): Piperidine derivatives are characteristically basic and act as severe irritants. Based on the Safety Data Sheet (SDS) for the parent compound oxazolo[5,4-b]pyridine, it is classified under GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Furthermore, piperidine derivatives are known to be toxic to aquatic life[2].

  • Thermal Stability: Nitrogen-containing heterocycles are highly stable. Proper destruction requires rotary kiln incineration at temperatures between 820°C and 1,600°C to completely cleave the aromatic rings and manage the release of nitrogen oxides (NOx)[3].

Waste Segregation & Containment Strategy

Mixing incompatible waste streams increases the risk of exothermic reactions and exponentially drives up institutional disposal costs. All quantitative and qualitative waste data must be structured before disposal.

Table 1: Waste Stream Segregation for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine

Waste StreamTypical Matrix / SolventsCompatible ContainerDisposal Routing
Solid Waste Pure powder, contaminated pipette tips, weigh boats, gloves.Double-bagged in 4-mil polyethylene bags, placed in a rigid, sealable drum.Solid Hazardous Waste (Incineration)
Halogenated Liquid Dichloromethane (DCM), Chloroform, LC-MS waste with TFA.High-Density Polyethylene (HDPE) carboy, vented cap.Halogenated Liquid Waste
Non-Halogenated Liquid DMSO (assay plates), DMF, Methanol, Ethanol, Water.High-Density Polyethylene (HDPE) carboy.Non-Halogenated Liquid Waste
Empty Containers Original glass reagent vials.Triple-rinsed glass vial (rinsate goes to liquid waste).Defaced label; discard as clean glass

Causality Note: Halogenated and non-halogenated liquids must be separated. Incinerating halogenated solvents requires specialized exhaust scrubbers to prevent the formation of highly toxic dioxins. Mixing them forces the entire container to be treated as halogenated waste, significantly increasing disposal costs.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Powders and Contaminated Consumables
  • Don Appropriate PPE: Equip chemical safety goggles, a flame-retardant lab coat, and chemical-resistant nitrile gloves[4].

  • Containment: Inside a certified chemical fume hood, carefully sweep any residual powder or contaminated solids (e.g., Kimwipes, weigh paper) into a primary containment bag (e.g., a 4-mil clear polyethylene bag).

  • Secondary Sealing: Seal the primary bag and place it into a secondary bag to prevent accidental punctures from contaminated pipette tips.

  • Labeling: Place the double-bagged waste into the designated solid hazardous waste bin. Affix a hazardous waste label detailing the full chemical name ("2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine"), the hazard class ("Toxic/Irritant"), and the accumulation start date[4].

Protocol B: Disposal of Liquid Reaction Mixtures & Assay Solutions
  • Identify the Solvent Matrix: Determine if the solvent carrying the compound contains halogens (e.g., Fluorine, Chlorine, Bromine).

  • Transfer: Using a closed-system funnel to minimize vapor release, pour the liquid waste into the appropriate HDPE carboy (Halogenated vs. Non-Halogenated).

  • Secure: Cap the carboy tightly. If the waste generates gas, ensure a pressure-relief vented cap is utilized.

  • Documentation: Update the waste log attached to the carboy with the estimated mass of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine added.

Protocol C: Empty Container Decontamination (Triple-Rinse Method)
  • First Rinse: Add a small volume of a highly soluble solvent (e.g., Methanol or DCM) to the "empty" vial. Cap and vortex for 10 seconds. Dispose of the rinsate into the appropriate liquid waste carboy[2].

  • Second & Third Rinse: Repeat the process two more times to ensure the active pharmaceutical ingredient is completely desorbed from the glass surface.

  • Defacement: Use a thick marker to completely cross out the original chemical label. The glass can now be disposed of in standard broken glass/sharps containers.

Spill Response Workflow

In the event of an accidental spill of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, immediate remediation is required to prevent aerosolization and respiratory irritation.

  • Evacuate & Ventilate: Alert nearby personnel and ensure the area is well-ventilated[4].

  • Containment: For liquid solutions, surround the spill with an inert absorbent material such as vermiculite or sand[5]. Do not use combustible materials like sawdust for basic amine spills.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a wide-mouth hazardous waste container[6].

  • Decontamination: Wash the spill surface with soap and water or a mild solvent to remove residual traces, collecting all cleaning materials as hazardous waste[4].

Disposal Decision-Making Workflow

The following diagram illustrates the logical routing for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine waste streams to ensure regulatory compliance and safety.

DisposalWorkflow Start 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine Waste Generated State Determine Waste State Start->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Solid Liquid Liquid Waste (Reaction Solutions) State->Liquid Liquid SolidAction Seal in Compatible Solid Waste Container Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Labeling Apply Hazardous Waste Label & Accumulation Date SolidAction->Labeling Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated (e.g., DMSO, DMF) SolventCheck->NonHalogenated No HaloAction Halogenated Liquid Waste Carboy Halogenated->HaloAction NonHaloAction Non-Halogenated Liquid Waste Carboy NonHalogenated->NonHaloAction HaloAction->Labeling NonHaloAction->Labeling Disposal Transfer to EHS for Licensed Incineration Labeling->Disposal

Decision-making workflow for the segregation and disposal of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.

References

  • Production, Import, Use, and Disposal of Pyridine and Piperidine Derivatives . Centers for Disease Control and Prevention (CDC). Available at:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine

An Essential Operational and Safety Blueprint for Laboratory Professionals As the landscape of pharmaceutical research evolves, so does the complexity of the molecules we handle. 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Operational and Safety Blueprint for Laboratory Professionals

As the landscape of pharmaceutical research evolves, so does the complexity of the molecules we handle. 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, a heterocyclic compound with potential applications in drug development, requires a nuanced and rigorous approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of researchers and the integrity of experimental outcomes. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, a conservative safety protocol is mandated, drawing from the known hazards of its structural analogues, including piperidine and other oxazolopyridine derivatives.

I. Hazard Assessment: A Proactive Stance on Safety

Given the absence of specific toxicological data for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine (CAS No. 1023813-66-2, Molecular Formula: C11H13N3O)[1], a thorough risk assessment is the cornerstone of safe handling. The molecule's structure, incorporating both a piperidine and an oxazolopyridine moiety, suggests potential hazards that must be proactively addressed.

The piperidine component is associated with significant health risks, including high flammability, acute toxicity if inhaled, ingested, or in contact with skin, and the potential to cause severe skin burns and eye damage[2][3]. Similarly, related heterocyclic compounds are known to cause skin, eye, and respiratory irritation[4]. Therefore, it is prudent to treat 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine as a hazardous substance, warranting stringent control measures.

Assumed Hazard Profile:

Hazard ClassPotential Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation May cause skin irritation or severe burns.
Eye Damage/Irritation May cause serious eye irritation or damage.
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.
Flammability Potential for flammability, particularly if handled near ignition sources.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine. The following table outlines the recommended PPE for various laboratory operations.

OperationRecommended PPERationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (Double-gloved recommended)- Chemical Splash Goggles- Lab Coat- N95 or higher-rated respiratorTo prevent skin contact with the solid compound and inhalation of fine particles.
Solution Preparation and Transfers - Nitrile or Neoprene Gloves (Double-gloved recommended)- Chemical Splash Goggles and Face Shield- Chemical-resistant Lab Coat or ApronTo protect against splashes of solutions containing the compound, which could cause skin and eye damage.
Running Reactions and Work-up - Nitrile or Neoprene Gloves (Double-gloved recommended)- Chemical Splash Goggles and Face Shield- Chemical-resistant Lab Coat or Apron- Use of a certified chemical fume hood is mandatory.To provide comprehensive protection during procedures with a higher risk of splashes, aerosol generation, and exposure to vapors.

dot

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling Operations cluster_post_handling Post-Handling Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Informs Weighing Weighing & Aliquoting Select_PPE->Weighing Solution_Prep Solution Preparation Select_PPE->Solution_Prep Reaction Running Reactions Select_PPE->Reaction Weighing->Solution_Prep Solution_Prep->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination Waste_Disposal Segregate & Dispose Waste Decontamination->Waste_Disposal Remove_PPE Properly Remove PPE Waste_Disposal->Remove_PPE

Caption: Workflow for safe handling of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.

III. Operational Plans: From Benchtop to Disposal

A. Engineering Controls:

  • Chemical Fume Hood: All manipulations of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, especially those involving volatile solvents or the potential for aerosolization, must be conducted in a certified chemical fume hood to minimize inhalation exposure[5].

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

B. Standard Operating Procedures (SOPs):

  • Preparation: Before handling the compound, designate a specific work area. Ensure all necessary PPE is readily available and in good condition. Prepare all necessary equipment and reagents to minimize movement and potential for spills.

  • Handling:

    • When handling the solid, use tools such as spatulas and weighing paper to avoid direct contact.

    • When making solutions, add the solid to the solvent slowly to prevent splashing.

    • Always work with the smallest quantity of the compound necessary for the experiment.

  • Spill Response:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

C. Disposal Plan:

Proper waste management is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • Solid Waste: Collect any solid 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. The container should be clearly marked as "Hazardous Waste" with the full chemical name[5].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine".

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.

Disposal_Plan Start Experiment Complete Segregate_Waste Segregate Waste Streams (Solid vs. Liquid) Start->Segregate_Waste Label_Containers Label Containers: 'Hazardous Waste' '2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine' Segregate_Waste->Label_Containers Store_Safely Store in Designated Area with Secondary Containment Label_Containers->Store_Safely Contact_EHS Contact EHS for Pickup Store_Safely->Contact_EHS End Proper Disposal Contact_EHS->End

Sources

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